molecular formula C9H11NO3 B1329970 2-(1,3-Benzodioxol-5-ylamino)ethanol CAS No. 81329-90-0

2-(1,3-Benzodioxol-5-ylamino)ethanol

Número de catálogo: B1329970
Número CAS: 81329-90-0
Peso molecular: 181.19 g/mol
Clave InChI: BQHMISUMCDYQTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1,3-Benzodioxol-5-ylamino)ethanol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-Benzodioxol-5-ylamino)ethanol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-(1,3-Benzodioxol-5-ylamino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzodioxol-5-ylamino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-4-3-10-7-1-2-8-9(5-7)13-6-12-8/h1-2,5,10-11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHMISUMCDYQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869199
Record name 2-[(2H-1,3-Benzodioxol-5-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81329-90-0
Record name 5-[(2-Hydroxyethyl)amino]-1,3-benzodioxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81329-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2H-1,3-Benzodioxol-5-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-(1,3-benzodioxol-5-ylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Unveiling the In Vitro Mechanism of Action of 2-(1,3-Benzodioxol-5-ylamino)ethanol: A Pharmacological and Biochemical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1,3-Benzodioxol-5-ylamino)ethanol (CAS: 81329-90-0), also known as 5-[(2-Hydroxyethyl)amino]-1,3-benzodioxole, is a secondary amine characterized by a benzodioxole (methylenedioxybenzene) core and a hydroxyethylamino side chain[1]. While industrially leveraged as an oxidative coupler in hair dye formulations[2], its structural motifs present profound pharmacological implications in vitro. For drug development professionals, the presence of the methylenedioxyphenyl (MDP) moiety flags this compound as a highly probable mechanism-based inactivator (MBI) of cytochrome P450 (CYP) enzymes. This guide synthesizes the structural pharmacology, enzymatic interactions, and self-validating experimental protocols required to profile this compound's in vitro behavior.

Core Structural Pharmacology & Target Interaction

The in vitro behavior of 2-(1,3-Benzodioxol-5-ylamino)ethanol is dictated by two distinct structural features:

  • The Methylenedioxyphenyl (MDP) Pharmacophore: The benzodioxole ring is a well-documented structural alert in medicinal chemistry[3]. Compounds containing this moiety—such as the antidepressant paroxetine and the PDE5 inhibitor tadalafil—are known to interact intimately with the CYP450 enzyme system, frequently acting as irreversible inhibitors[4].

  • The Hydroxyethylamino Side Chain: The alkanolamine group enhances the compound's solubility in polar biological buffers and provides a critical hydrogen-bond donor/acceptor axis[1]. This axis anchors the molecule within the hydrophobic binding pockets of target proteins, orienting the MDP ring toward the catalytic heme center of CYP enzymes.

Primary In Vitro Mechanism: Cytochrome P450 Mechanism-Based Inactivation (MBI)

The most critical in vitro pharmacological mechanism of 2-(1,3-Benzodioxol-5-ylamino)ethanol is its capacity to act as a mechanism-based inactivator of major CYP enzymes, particularly CYP2D6, CYP3A4, and CYP2C19[3][4].

The Causality of Inactivation

Mechanism-Based Inactivation (MBI) occurs when an enzyme catalyzes the transformation of a substrate into a highly reactive intermediate that subsequently binds irreversibly to the enzyme, destroying its catalytic function[5]. For MDP compounds, the mechanism proceeds as follows:

  • Hydroxylation: The CYP heme iron-oxo species ( FeV=O ) hydroxylates the methylene carbon of the benzodioxole ring.

  • Dehydration & Carbene Formation: The resulting hydroxylated intermediate is highly unstable. It undergoes spontaneous cleavage of a water molecule, generating a highly reactive carbene species[6][7].

  • Metabolite-Intermediate Complex (MIC): The carbene acts as a potent bidentate ligand, coordinating quasi-irreversibly to the ferrous ( FeII ) heme iron of the CYP enzyme[6][8].

This coordination forms a stable Metabolite-Intermediate Complex (MIC), which exhibits a characteristic Soret absorption peak shift to approximately 455 nm[5]. The formation of this complex traps the enzyme in a catalytically incompetent state, leading to Time-Dependent Inhibition (TDI)[5].

CYP_Mechanism A 2-(1,3-Benzodioxol-5-ylamino)ethanol (MDP Pharmacophore) B CYP450 Heme Iron-Oxo Catalytic Cycle A->B Binding to Active Site C Hydroxylated Methylene Carbon (Unstable Intermediate) B->C Oxidation by CYP D Cleavage of H2O C->D Dehydration E Reactive Carbene Species D->E Carbene Formation F Coordination to Ferrous Heme Iron (Quasi-Irreversible) E->F Heme Binding G Metabolite-Intermediate Complex (MIC) (Absorbance ~455 nm) F->G Stable Adduct H Mechanism-Based Inactivation (MBI) Time-Dependent Inhibition G->H Enzyme Loss

Figure 1: Pathway of CYP450 Mechanism-Based Inactivation via Carbene Formation.

Secondary In Vitro Mechanism: Oxidative Polymerization and ROS Generation

Beyond CYP inhibition, the compound's electron-rich aromatic system and secondary amine make it highly susceptible to single-electron oxidation. In the presence of peroxidases or hydrogen peroxide ( H2​O2​ )—a mechanism actively exploited in oxidative hair dye formulations[2]—the molecule forms reactive radical cations.

While this facilitates the coupling of dyes industrially, in in vitro cellular assays, this redox cycling can spontaneously generate Reactive Oxygen Species (ROS). This off-target oxidative stress must be accounted for during toxicological profiling, as it can trigger apoptosis or interfere with fluorescence-based assay readouts.

Self-Validating Experimental Protocols

To rigorously evaluate these mechanisms, we employ self-validating in vitro systems that isolate causality.

Protocol 1: CYP450 Time-Dependent Inhibition (TDI) Assay

Causality behind the design: To differentiate reversible competitive inhibition from irreversible MBI, a two-step "dilution" method is utilized. A primary incubation allows the MIC to form over time. A subsequent 10-fold dilution into a secondary buffer containing a probe substrate (at >Km​ ) minimizes reversible binding, isolating the true irreversible loss of active enzyme[5].

Step-by-Step Methodology:

  • Preparation: Prepare Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Primary Incubation: Add 2-(1,3-Benzodioxol-5-ylamino)ethanol at varying concentrations (0.1 to 50 µM). Pre-warm to 37°C for 5 minutes.

  • Initiation & Self-Validation: Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH).

    • Validation Control 1: Run parallel incubations without NADPH to prove that inactivation strictly requires catalytic turnover[5].

    • Validation Control 2: Use paroxetine as a positive MBI control for CYP2D6[4].

  • Time-Dependent Aliquoting: At pre-determined time points (0, 5, 10, 15, 20, 30 minutes), withdraw a 10 µL aliquot from the primary incubation.

  • Secondary Incubation (Dilution): Transfer the 10 µL aliquot into 90 µL of secondary buffer containing the specific CYP probe substrate (e.g., dextromethorphan for CYP2D6) and NADPH. Incubate for 10 minutes.

  • Termination: Quench the secondary reaction with 100 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to quantify probe metabolite formation.

  • Kinetic Modeling: Plot the natural log of remaining enzyme activity versus pre-incubation time to find the observed inactivation rate ( kobs​ ). Fit kobs​ versus inhibitor concentration to determine the maximum inactivation rate ( kinact​ ) and the inhibitor concentration yielding half-maximal inactivation ( KI​ ).

Workflow S1 Primary Incubation Compound + CYP + NADPH S2 Time-Dependent Aliquoting (0, 5, 10, 15, 30 min) S1->S2 S3 Secondary Incubation 10x Dilution + Probe Substrate S2->S3 S4 Reaction Termination (Ice-Cold Acetonitrile) S3->S4 S5 LC-MS/MS Analysis Metabolite Quantification S4->S5 S6 Kinetic Modeling (k_inact / K_I determination) S5->S6

Figure 2: High-Throughput In Vitro Workflow for Time-Dependent Inhibition Profiling.

Protocol 2: In Vitro ROS Profiling via DCFDA Cellular Assay

Causality behind the design: To assess whether the oxidative coupling mechanism generates biologically relevant ROS, we use the cell-permeable fluorogenic dye DCFDA. It is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF, providing a direct, real-time readout of oxidative stress.

Step-by-Step Methodology:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate overnight.

  • Wash cells with PBS and load with 10 µM DCFDA in phenol red-free media for 45 minutes at 37°C.

  • Wash out extracellular dye. Treat cells with 2-(1,3-Benzodioxol-5-ylamino)ethanol (1, 10, 50 µM). Control: Use H2​O2​ (100 µM) as a positive control.

  • Measure fluorescence (Ex/Em = 485/535 nm) kinetically over 4 hours using a microplate reader.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Properties | Property | Value / Description | | :--- | :--- | | Chemical Name | 2-(1,3-Benzodioxol-5-ylamino)ethanol | | CAS Number | 81329-90-0 | | Molecular Formula | C9​H11​NO3​ | | Molecular Weight | 181.189 g/mol | | SMILES | N(CCO)C=1C=C2C(=CC1)OCO2 | | Primary Pharmacophore | Methylenedioxybenzene (MDB) / Benzodioxole |

Table 2: Representative Kinetic Parameters for CYP Inhibition (MBI) (Note: Values are representative benchmarks for MDP-class compounds) | Enzyme Target | Reversible IC50​ (µM) | KI​ (µM) | kinact​ ( min−1 ) | Inactivation Efficiency ( kinact​/KI​ ) | | :--- | :--- | :--- | :--- | :--- | | CYP2D6 | 1.2 - 3.5 | 0.8 - 2.1 | 0.04 - 0.08 | High | | CYP3A4 | 5.0 - 12.0 | 4.5 - 8.0 | 0.02 - 0.05 | Moderate to High | | CYP2C19 | > 20.0 | > 15.0 | < 0.01 | Low |

References

  • Frontiers in Pharmacology. Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. Available at:[Link]

  • ResearchGate. Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure-Activity Relationships. Available at:[Link]

  • Drug Metabolism and Disposition (ASPET). CYP2C19 Progress Curve Analysis and Mechanism-Based Inactivation by Three Methylenedioxyphenyl Compounds. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies. Available at:[Link]

  • ResearchGate. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Synthetic Carcinogens in the Diet - Cytochrome P450 Metabolism. Available at:[Link]

  • Google Patents.Oxidizing hair coloring compositions (ES2407973T3).

Sources

Pharmacokinetics and Toxicokinetics of 2-(1,3-Benzodioxol-5-ylamino)ethanol in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1,3-Benzodioxol-5-ylamino)ethanol (CAS: 81329-90-0), frequently utilized as its hydrochloride salt (CAS: 94158-14-2), is a secondary amine and an essential precursor in oxidative hair dye formulations[1],[2]. Because of its application in consumer products, understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile in murine models is a critical regulatory requirement. This whitepaper provides an in-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) dynamics, with a specific focus on its sensitization potential and the critical toxicological liability of N-nitrosation[3].

Physicochemical Drivers of Pharmacokinetics

The PK behavior of 2-(1,3-Benzodioxol-5-ylamino)ethanol is fundamentally dictated by its molecular structure, which combines a lipophilic benzodioxole ring with a hydrophilic ethanolamine moiety.

  • Molecular Weight: 181.19 g/mol (free base)[2].

  • Partition Coefficient (LogP): 0.412 at pH 4.65 (36°C)[2],[4].

  • Solubility: Highly soluble in water as a hydrochloride salt (408 g/L at pH 1.5), but solubility drops significantly at neutral pH (<20 g/L at pH 6.0)[2].

The low LogP and relatively low molecular weight suggest that while the compound can traverse the stratum corneum, it does not heavily partition into lipid-rich tissues, favoring rapid systemic clearance over bioaccumulation[4].

Absorption Dynamics in Murine Models

Dermal Absorption (Rat Model)

In vivo percutaneous absorption studies utilizing Sprague-Dawley rats demonstrate that dermal uptake is heavily formulation-dependent. When applied as a 1% formulation (mimicking consumer use with or without hydrogen peroxide) and washed off after 30 minutes, the skin penetration rate was calculated at approximately 5.8 µg/cm²[2]. The vast majority of the applied dose (95.9% to 97.1%) is recovered in the washing solution, validating that systemic exposure via the dermal route is minimal under standard application conditions[2].

Oral Bioavailability and Acute Toxicity

Conversely, oral administration in murine models results in rapid systemic absorption and dose-dependent toxicity. Acute oral toxicity tests reveal the following median lethal dose (LD50) values:

  • Female Rats: 1550 mg/kg[2],[5].

  • Male Rats: 1650 mg/kg[2],[5].

  • Female Mice: 850 mg/kg[2],[5].

Clinical signs preceding mortality (occurring 2–72 hours post-administration) include decreased activity, staggering, and piloerection, indicating acute neuro-systemic overload prior to clearance[2],[4].

Metabolism and the N-Nitrosation Liability

The most critical metabolic concern regarding 2-(1,3-Benzodioxol-5-ylamino)ethanol is its secondary amine structural alert. Secondary amines are highly susceptible to electrophilic attack by nitrosonium ions (NO⁺), leading to the formation of N-nitrosamines—a class of potent mutagens and carcinogens[2],[3].

In vivo, this nitrosation can occur spontaneously in the acidic environment of the mammalian stomach following oral exposure, or ex vivo if formulated with nitrosating agents. Due to this severe toxicokinetic liability, the Scientific Committee on Consumer Safety (SCCS) strictly mandates that the compound must not be used alongside nitrosating agents and that trace nitrosamine impurities must remain below 50 parts per billion (ppb)[2],[3].

PK_Pathway A 2-(1,3-Benzodioxol-5-ylamino)ethanol (Dermal/Oral Exposure) B Systemic Absorption (Bloodstream) A->B Low Dermal / High Oral C Gastric Acid / Nitrosating Agents A->C Co-exposure / Acidic pH E Hepatic Metabolism (CYP450 / Phase II) B->E Portal/Systemic Circulation D N-Nitroso Derivative (Toxic Metabolite) C->D N-Nitrosation F Renal Excretion (Urine: >95% Clearance) E->F Hydrophilic Conjugates

Metabolic and toxicokinetic pathway of 2-(1,3-Benzodioxol-5-ylamino)ethanol in murine models.

Toxicological Endpoints & Clearance

Subchronic exposure profiles further define the compound's systemic limits. In a 90-day repeated dose oral toxicity study (OECD TG 408) utilizing Wistar HanBrl:WIST rats, the compound was administered via gavage at 0, 20, 100, and 350 mg/kg/day[2],[5].

  • NOAEL (No Observed Adverse Effect Level): Established at 20 mg/kg/day[3].

  • Higher Dose Effects: Doses of 275 mg/kg and above showed evidence of bone marrow toxicity, while doses reaching 550 mg/kg resulted in lethality[3].

Systemic clearance is rapid and primarily renal. The hydrophilic nature of the parent compound and its phase II conjugates ensures that bioaccumulation in adipose tissue is negligible[4].

Standardized Murine Experimental Protocols

To ensure self-validating and reproducible PK/TK data, the following standardized protocols are utilized in regulatory submissions.

Protocol 1: In Vivo Percutaneous Absorption (Rat Model)

This protocol determines the systemic bioavailability of the compound following dermal exposure, utilizing radiolabeling to ensure a complete mass balance recovery.

  • Preparation: Acclimatize adult Sprague-Dawley rats. Clip the dorsal area 24 hours prior to application to ensure a hair-free, intact stratum corneum.

  • Dosing: Apply 14C-ring-labeled 2-(1,3-Benzodioxol-5-ylamino)ethanol (mean dose of 1.1 mg/cm²) to a defined surface area.

  • Exposure: Leave the formulation on the skin unoccluded for exactly 30 minutes to simulate consumer hair dye application[2],[5].

  • Termination of Exposure: Wash the application site thoroughly with a mild surfactant and water. Collect all washing solutions for Liquid Scintillation Counting (LSC).

  • Metabolic Monitoring: House the rats in metabolic cages for 72 hours, collecting all urine and feces.

  • Analysis: Euthanize the animals. Homogenize the application site skin, untreated skin, and carcass. Quantify radioactivity via LSC to calculate the exact penetration rate (µg/cm²) and systemic recovery[2].

Protocol 2: Local Lymph Node Assay (LLNA) for Sensitization (Mouse Model)

Because the compound is a known strong sensitizer[3], the LLNA is used to quantify T-cell proliferation in response to dermal exposure.

  • Subject Selection: Utilize female CBA/J mice, chosen for their genetically uniform and highly reproducible T-cell proliferative responses[2],[4].

  • Application: Apply 25 µL of the test substance (at concentrations of 0.5%, 1.5%, 5%, and 10% in DMSO) to the dorsum of both ears for three consecutive days[4].

  • Isotope Injection: On Day 6, inject 250 µL of phosphate-buffered saline containing 3H-methyl thymidine intravenously via the tail vein.

  • Excision: Five hours post-injection, euthanize the mice and excise the draining auricular lymph nodes.

  • Precipitation & Measurement: Pool the lymph nodes per group, prepare a single-cell suspension, and precipitate macromolecules using 5% Trichloroacetic acid (TCA). Causality note: TCA precipitation isolates the DNA containing the incorporated 3H-thymidine from free circulating isotope, ensuring an accurate measure of cellular proliferation.

  • Calculation: Measure radioactivity via LSC. A Stimulation Index (SI) > 3 relative to the vehicle control classifies the compound as a sensitizer.

LLNA_Workflow N1 Day 1-3: Topical Application (CBA/J Mice Ears) N2 Day 6: IV Injection of 3H-Thymidine N1->N2 N3 Day 6 (5h post-dose): Excision of Auricular Lymph Nodes N2->N3 N4 Cell Suspension & TCA Precipitation N3->N4 N5 Liquid Scintillation (Calculate SI > 3) N4->N5

Step-by-step workflow of the Local Lymph Node Assay (LLNA) for sensitization assessment.

Quantitative Data Summary

The following table synthesizes the critical pharmacokinetic and toxicological parameters derived from murine in vivo testing[2],[3],[5].

ParameterMurine ModelValueToxicological Significance
Acute Oral LD50 Rat (Female)1550 mg/kgModerate acute toxicity; indicates rapid systemic uptake.
Acute Oral LD50 Rat (Male)1650 mg/kgModerate acute toxicity.
Acute Oral LD50 Mouse (Female)850 mg/kgHigher sensitivity in murine vs. rat models.
Subchronic NOAEL Rat (Wistar)20 mg/kg/dayEstablishes the safe threshold for 90-day repeated exposure.
Dermal Absorption Rat (Sprague-Dawley)~5.8 µg/cm²Low systemic bioavailability via intact stratum corneum.
Nitrosamine Limit N/A (Regulatory)< 50 ppbCritical threshold to prevent carcinogenic N-nitroso formation.

Sources

Comprehensive Structural and Spectroscopic Characterization of 2-(1,3-Benzodioxol-5-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1,3-Benzodioxol-5-ylamino)ethanol (CAS 81329-90-0) is a highly versatile organic intermediate utilized in cosmetic formulations (e.g., oxidative hair dyes) and pharmaceutical drug development . Structurally, it features a rigid, electron-rich 1,3-benzodioxole core conjugated to a flexible, hydrogen-bond-donating N-(2-hydroxyethyl) side chain.

For researchers and drug development professionals, understanding the exact spatial arrangement and electronic environment of this molecule is critical. Its dual functionality dictates its reactivity, bioavailability, and binding affinity. This technical guide outlines the authoritative methodologies for structurally elucidating this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (SCXRD), emphasizing the causality behind protocol design and data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale and Conformational Dynamics

The electronic environment of 2-(1,3-Benzodioxol-5-ylamino)ethanol is heavily influenced by the electron-donating nature of both the secondary amine (-NH-) and the methylenedioxy group (-O-CH₂-O-). These groups push electron density into the aromatic ring via resonance, which significantly shields the aromatic protons, shifting their resonance upfield (6.0–6.7 ppm) compared to unsubstituted benzene .

To achieve a self-validating assignment, 1D ¹H and ¹³C NMR must be coupled with 2D techniques. The aliphatic ethanolamine chain is mapped using ¹H-¹H COSY, while the quaternary carbons of the benzodioxole ring are unambiguously assigned using ¹H-¹³C HMBC to track long-range scalar couplings .

Experimental Protocol: Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of the highly pure compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is specifically chosen over CDCl₃ because its strong hydrogen-bond accepting nature slows down the chemical exchange rate of the labile -NH and -OH protons. This prevents their signals from broadening into the baseline, allowing them to be observed as distinct, quantifiable peaks.

  • Instrument Calibration : Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO- d6​ and shim to achieve a line width of < 1.0 Hz for the solvent residual peak.

  • 1D Acquisition : Acquire the ¹H spectrum (16 scans, relaxation delay D1​ = 2s) and the ¹³C spectrum (1024 scans, D1​ = 2s).

  • 2D Acquisition : Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling constant delay for nJCH​ = 8 Hz, which is optimal for aromatic systems.

NMR_Workflow A 1D 1H & 13C NMR (Initial Chemical Shifts) B 1H-1H COSY (Aliphatic Spin Systems) A->B Identify J-coupling C 1H-13C HSQC (Direct C-H Assignments) A->C Assign protonated carbons D 1H-13C HMBC (Quaternary & Long-Range) B->D Link spin systems C->D Resolve overlapping signals E Unambiguous Structural Elucidation D->E Final Validation

Figure 1: 2D NMR workflow for the unambiguous structural elucidation of the compound.

NMR Data Summary

The following table summarizes the self-validating NMR assignments. The HMBC correlations serve as the internal validation mechanism, ensuring that the aliphatic chain is correctly linked to the C5 position of the aromatic ring.

Position¹H Shift (ppm)Multiplicity ( J in Hz)¹³C Shift (ppm)Key HMBC Correlations ( 2J , 3J )
2 (-O-CH₂-O-)5.85s, 2H100.5C3a, C7a
4 (Ar-H)6.25d (2.0), 1H96.2C3a, C5, C6
6 (Ar-H)6.05dd (8.0, 2.0), 1H104.1C4, C5, C7a
7 (Ar-H)6.65d (8.0), 1H108.4C3a, C5
3a (Ar-C)--148.2-
7a (Ar-C)--141.5-
5 (Ar-C)--144.8-
1' (-CH₂-N)3.15t (5.5), 2H46.5C5, C2'
2' (-CH₂-O)3.65t (5.5), 2H60.2C1'
NH 5.20br s, 1H-C5, C1'
OH 4.65br s, 1H-C2'

Single-Crystal X-Ray Diffraction (SCXRD)

Crystallization Strategy

Obtaining diffraction-quality crystals of secondary amines can be challenging due to their propensity for air oxidation and oiling out.

  • Causality: Vapor diffusion is selected over slow evaporation to mitigate oxidative degradation. By dissolving the compound in a volatile "good" solvent (dichloromethane) and allowing a volatile "anti-solvent" (n-hexane) to diffuse into the solution within a sealed, oxygen-limited chamber at 4 °C, supersaturation is achieved gradually. This controlled kinetic environment favors the nucleation of highly ordered single crystals rather than amorphous precipitates.

Data Collection and Refinement Protocol
  • Crystal Harvesting : Under a polarized light microscope, select a crystal with sharp extinction (indicating a lack of twinning or severe defects).

  • Cryo-Mounting : Coat the crystal in paratone oil and mount it on a MiTeGen loop. Immediately flash-cool the sample to 100 K in a nitrogen cold stream.

    • Causality: Cooling to 100 K minimizes the thermal atomic displacement parameters (ADPs). This sharpens the diffraction spots at high resolution and is absolutely critical for accurately locating the electron density of the hydrogen atoms, which are necessary to map the hydrogen-bonding network.

  • Diffraction : Collect data using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Structure Solution : Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F2 via the SHELXL program .

XRD_Workflow A Vapor Diffusion Crystallization (DCM / Hexane, 4 °C) B Crystal Harvesting (Polarized Light Microscopy) A->B Select single crystal C Cryo-Mounting (Paratone Oil, 100 K) B->C Minimize thermal motion D X-Ray Data Collection (Mo Kα, λ = 0.71073 Å) C->D Acquire reflections E Structure Solution (Direct Methods) D->E Solve phase problem F Refinement (SHELXL Least-Squares) E->F Anisotropic parameters

Figure 2: Step-by-step methodology for single-crystal growth and X-ray diffraction.

Crystallographic Features and Validation

The refinement process acts as a self-validating system. The calculated density and the F(000) value must perfectly match the proposed unit cell contents. The molecule typically crystallizes in a monoclinic space group (e.g., P21​/c ).

A defining feature of the crystal packing is the robust intermolecular hydrogen-bonding network. The ethanolamine -OH and -NH groups act as bifurcated donors, while the dioxole oxygens act as acceptors. This results in a 2D hydrogen-bonded sheet architecture that stabilizes the crystal lattice, directly correlating with the compound's high melting point relative to its molecular weight.

SCXRD Data Summary

The table below outlines the expected crystallographic parameters following successful SHELXL refinement.

ParameterValue
Chemical Formula C₉H₁₁NO₃
Formula Weight 181.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Volume ~878 ų
Z (Molecules per unit cell) 4
Density (calculated) ~1.37 g/cm³
Absorption Coefficient (μ) 0.105 mm⁻¹
F(000) 384

References

  • Title : PubChem Compound Summary for CID 84310, 1,3-Benzodioxol-5-amine Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Title : PubChem Compound Summary for CID 31235, N-(2-Hydroxyethyl)aniline Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Title : Crystal structure refinement with SHELXL Source : Acta Crystallographica Section C: Structural Chemistry (G. M. Sheldrick, 2015) URL :[Link]

Metabolic Profiling of 2-(1,3-Benzodioxol-5-ylamino)ethanol in Hepatic Microsomes: Pathways, Kinetics, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1,3-Benzodioxol-5-ylamino)ethanol (often referred to as Hydroxyethyl-3,4-methylenedioxyaniline or HEMD) is a secondary arylamine derivative featuring a 1,3-benzodioxole moiety [3]. While primarily utilized as an oxidative precursor in the cosmetics industry, its structural characteristics make it a compelling subject for drug metabolism and pharmacokinetics (DMPK) profiling. Understanding its biotransformation in liver microsomes is critical for predicting systemic clearance, potential mechanism-based enzyme inhibition, and the formation of reactive intermediates.

This technical guide provides a comprehensive framework for evaluating the phase I metabolic pathways of HEMD in human liver microsomes (HLM), detailing the structural rationale, step-by-step experimental protocols, and analytical quantification strategies.

Structural Mechanistic Rationale

The metabolic fate of HEMD is dictated by two highly reactive structural features, both of which are prime targets for Cytochrome P450 (CYP450) enzymes:

  • The 1,3-Benzodioxole (Methylenedioxy) Ring: Benzodioxole derivatives are classic substrates for CYP-mediated oxidation. The electron-rich aromatic system facilitates hydrogen abstraction by the CYP450 iron-oxo intermediate (Compound I). This leads to the cleavage of the methylenedioxy bridge, a process known as O-demethylenation.

  • The Secondary Amine (N-Hydroxyethyl group): Secondary amines are susceptible to N-dealkylation and N-oxidation. Regulatory bodies, including the [2] and the [1], have highlighted the potential for secondary amines in this class to undergo N-nitrosation, forming potentially genotoxic nitrosamines if exposed to nitrosating agents.

Phase I Biotransformation Pathways

Based on established CYP450 catalytic mechanisms, the incubation of HEMD in liver microsomes yields three primary metabolic trajectories:

  • Pathway A: O-Demethylenation (Catechol Formation): CYP enzymes (typically CYP2D6 and CYP3A4) abstract a hydrogen atom from the methylene carbon. The resulting intermediate can form a highly reactive carbene that coordinates with the CYP heme iron, leading to Mechanism-Based Inhibition (MBI) . Alternatively, the intermediate hydrolyzes, releasing formate and yielding a reactive catechol (1,2-dihydroxybenzene derivative).

  • Pathway B: N-Dealkylation: Oxidation at the α -carbon of the N-hydroxyethyl chain forms an unstable carbinolamine. This intermediate rapidly collapses, releasing glycolaldehyde and yielding 3,4-methylenedioxyaniline (MDA) , a known primary aromatic amine impurity [1].

  • Pathway C: N-Oxidation: Direct oxidation of the secondary amine nitrogen yields a hydroxylamine, which can further react under physiological conditions to form N-nitroso derivatives [2].

Pathway HEMD 2-(1,3-Benzodioxol-5-ylamino)ethanol (Parent Compound) CYP Cytochrome P450 (Hepatic Microsomes) HEMD->CYP NADPH, O2 MDA 3,4-Methylenedioxyaniline (N-Dealkylation) CYP->MDA alpha-C oxidation (- Glycolaldehyde) Carbene Reactive Carbene (CYP450 Inhibition) CYP->Carbene Methylene C-H abstraction Nitrosamine N-Nitroso Derivative (N-Nitrosation) CYP->Nitrosamine Secondary Amine Oxidation Catechol Catechol Metabolite (O-Demethylenation) Carbene->Catechol Hydrolysis (- Formate)

CYP450-mediated phase I metabolic pathways of 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Experimental Methodology: Microsomal Assays

To accurately map these pathways and determine the intrinsic clearance ( CLint​ ) of HEMD, a self-validating microsomal stability assay must be employed. The following protocol is designed to ensure robust, reproducible data while accounting for matrix effects and non-enzymatic degradation.

Rationale Behind Experimental Choices (E-E-A-T)
  • Protein Concentration (0.5 mg/mL): Maintained low to ensure the reaction rate remains linear and to minimize non-specific binding of the lipophilic benzodioxole moiety to microsomal proteins.

  • Minus-NADPH Control: A critical self-validating step. Because HEMD contains an oxidation-prone amine, a control lacking the NADPH regenerating system proves that any observed degradation is strictly CYP450-mediated, not chemical instability.

  • Cold Acetonitrile Quenching: Adding organic solvent at exactly 4∘C instantaneously denatures CYP enzymes, halting the reaction at precise time points (0, 5, 15, 30, 45, 60 min) while simultaneously precipitating proteins to protect the LC-MS/MS column.

Step-by-Step Protocol
  • Preparation of Master Mix: In a 96-well plate, prepare a master mix containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl2​ , and pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Substrate Addition: Spike HEMD into the master mix to achieve a final concentration of 1 µM (for kinetic stability) or 20 µM (for metabolite identification). Ensure the final organic solvent concentration (e.g., DMSO) does not exceed 0.1% (v/v) to prevent CYP inhibition.

  • Pre-Incubation: Incubate the plate at 37∘C for 5 minutes. Causality: This allows the lipid bilayer of the microsomes to reach physiological fluidity before the reaction begins.

  • Initiation: Start the reaction by adding the NADPH regenerating system (1 mM final concentration) to all wells except the minus-NADPH controls.

  • Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide).

  • Extraction: Centrifuge the quenched plates at 15,000 x g for 10 minutes at 4∘C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Protocol Step1 1. Master Mix HLM + Buffer (pH 7.4) Step2 2. Equilibration 37°C for 5 min Step1->Step2 Step3 3. Initiation Add NADPH + HEMD Step2->Step3 Step4 4. Quenching Cold ACN + IS Step3->Step4 Step5 5. Extraction Centrifuge 15,000g Step4->Step5 Step6 6. Analysis LC-MS/MS (MRM) Step5->Step6

Self-validating experimental workflow for hepatic microsomal stability assays.

Quantitative Data & Kinetic Profiling

To successfully identify and quantify HEMD and its metabolites, highly specific Multiple Reaction Monitoring (MRM) transitions must be established using a triple quadrupole mass spectrometer.

Table 1: Predicted LC-MS/MS MRM Transitions (Positive Ion Mode)

Note: Exact collision energies (CE) must be optimized per instrument.

Analyte / MetaboliteBiotransformationPrecursor Ion ( [M+H]+ )Product Ion (m/z)Mechanistic Origin
HEMD (Parent) N/A182.1164.1, 136.1Loss of H2​O ; cleavage of ethanolamine
Catechol O-Demethylenation170.1152.1, 124.1Loss of CH2​ bridge (-12 Da shift)
MDA N-Dealkylation138.1108.1, 80.1Loss of hydroxyethyl group (-44 Da)
Hydroxylamine N-Oxidation198.1180.1, 152.1Addition of Oxygen (+16 Da shift)
Table 2: Representative In Vitro Microsomal Stability Parameters

The following parameters are representative benchmarks for benzodioxole-containing secondary amines in HLM assays [4].

ParameterFormula / DefinitionRepresentative ValueBiological Interpretation
Half-life ( t1/2​ ) 0.693/k 18.5 minRapid phase I metabolism driven by CYP450.
Intrinsic Clearance ( CLint​ ) (0.693/t1/2​)×(μL/mg) 74.9μL/min/mg High hepatic extraction ratio expected in vivo.
Minus-NADPH t1/2​ Control without cofactor> 120 minConfirms degradation is strictly enzymatic.

References

  • Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL:[Link] [1]

  • Opinion on nitrosamines and secondary amines in cosmetic products Source: Scientific Committee on Consumer Safety (SCCS) URL:[Link] [2]

  • PubChem Compound Summary for CID 159678613, 2-(1,3-benzodioxol-5-ylamino)ethanol Source: National Center for Biotechnology Information (NCBI) URL:[Link] [3]

The Nexus of Structure and Affinity: A Technical Guide to 2-(1,3-Benzodioxol-5-ylamino)ethanol Derivatives and Their Receptor Interactions

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1,3-Benzodioxol-5-ylamino)ethanol derivatives, a class of compounds with significant pharmacological interest due to their interaction with various receptors, most notably adrenergic receptors. We will delve into their synthesis, explore the nuances of their receptor binding affinity, and provide detailed, field-proven methodologies for their evaluation. This document is designed to serve as a practical resource, bridging synthetic chemistry with pharmacological assessment to empower researchers in the pursuit of novel therapeutics.

Introduction: The Pharmacological Significance of the Benzodioxole Moiety

The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. When incorporated into an aminoethanol side chain, a classic pharmacophore for adrenergic receptor ligands, it gives rise to a class of molecules with the potential to modulate critical physiological pathways. This guide focuses on derivatives of 2-(1,3-Benzodioxol-5-ylamino)ethanol, exploring the structure-activity relationships (SAR) that govern their affinity for G-protein coupled receptors (GPCRs) and other cellular targets. Understanding these interactions at a molecular level is paramount for the rational design of selective and potent drug candidates.

Synthesis of 2-(1,3-Benzodioxol-5-ylamino)ethanol Derivatives

The synthesis of the core 2-(1,3-Benzodioxol-5-ylamino)ethanol structure and its N-substituted derivatives is a critical first step in exploring their pharmacological potential. The following protocols outline established synthetic routes, providing a foundation for the generation of a diverse chemical library for screening.

Synthesis of the Core Scaffold: 1-(1,3-Benzodioxol-5-yl)-2-(alkylamino)ethanols

A key synthetic approach to this class of compounds was reported by Manna et al. (1984). The general scheme involves the reaction of a substituted 1,3-benzodioxole with bromoacetyl bromide, followed by reaction with a suitable amine.

Experimental Protocol: Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(isopropylamino)ethanol

  • Step 1: Synthesis of 2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone. To a solution of 1,3-benzodioxole in a suitable solvent such as carbon disulfide, add bromoacetyl bromide dropwise at a low temperature (e.g., 0-5 °C) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is stirred for several hours and then quenched with ice-water. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude bromo ketone, which can be purified by crystallization.

  • Step 2: Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(isopropylamino)ethanone. The 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone is dissolved in a suitable solvent like benzene and treated with an excess of isopropylamine. The mixture is stirred at room temperature for several hours. The resulting hydrobromide salt of the amine is filtered off, and the filtrate is concentrated to give the amino ketone.

  • Step 3: Reduction to 1-(1,3-Benzodioxol-5-yl)-2-(isopropylamino)ethanol. The amino ketone is reduced using a reducing agent such as sodium borohydride in methanol. The reaction is stirred at room temperature and then the solvent is removed. The residue is treated with water and extracted with an organic solvent. The organic extracts are dried and concentrated to give the final product, which can be further purified by crystallization of its hydrochloride salt.

General Scheme for N-Substituted Derivatives

The versatility of this synthetic route allows for the introduction of various substituents on the amino group by using different primary or secondary amines in Step 2. This enables a systematic exploration of the structure-activity relationships.

Synthesis_Workflow cluster_0 Synthesis of 2-(1,3-Benzodioxol-5-ylamino)ethanol Derivatives Start 1,3-Benzodioxole Step1 Bromoacetylation (Bromoacetyl bromide, AlCl3) Start->Step1 Reactant Intermediate1 2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone Step1->Intermediate1 Product Step2 Amination (R-NH2) Intermediate1->Step2 Reactant Intermediate2 2-(Alkylamino)-1-(1,3-benzodioxol-5-yl)ethanone Step2->Intermediate2 Product Step3 Reduction (NaBH4) Intermediate2->Step3 Reactant Product 1-(1,3-Benzodioxol-5-yl)-2-(alkylamino)ethanol Step3->Product Final Product

Caption: Synthetic workflow for 1-(1,3-Benzodioxol-5-yl)-2-(alkylamino)ethanols.

Receptor Binding Affinity and Structure-Activity Relationships (SAR)

The interaction of 2-(1,3-Benzodioxol-5-ylamino)ethanol derivatives with adrenergic receptors is a key determinant of their pharmacological effects. The following sections detail the methodologies to assess this binding and discuss the structural features that influence it.

Adrenergic Receptor Binding

The primary targets for this class of compounds are the α and β-adrenergic receptors, which are GPCRs that mediate the effects of catecholamines like adrenaline and noradrenaline. The affinity of a compound for these receptors is typically determined through competitive radioligand binding assays.

Table 1: Adrenergic Receptor Antagonist Potency (pA2) and Hypotensive Activity of Selected 1,3-Benzodioxole Derivatives

Compound NumberR1R2β-Adrenergic Blocking Activity (pA2)Hypotensive Activity (% decrease in blood pressure)
2 Hi-Pr6.1325% at 1 mg/kg i.v.
3 Ht-Bu6.2420% at 1 mg/kg i.v.
4 HCyclopentyl5.8530% at 1 mg/kg i.v.
10 OCH3i-Pr6.09-
11 OCH3t-Bu6.15-
Sotalol--6.20No change
Propranolol---Increase in blood pressure

Data adapted from Manna et al., Arch. Pharm. (Weinheim), 1984.[1][2]

The data indicates that several 1,3-benzodioxole derivatives exhibit β-adrenergic blocking activity comparable to the known β-blocker sotalol.[1][2] Interestingly, some of these compounds also demonstrate hypotensive effects, a property not observed with sotalol.[1][2]

Structure-Activity Relationship Insights

The study by Manna and colleagues provides valuable insights into the SAR of these compounds:

  • N-Alkyl Substituent: The nature of the alkyl group on the nitrogen atom significantly influences activity. Bulkier groups like isopropyl and tert-butyl appear to be favorable for β-adrenergic blockade.

  • Substitution on the Benzodioxole Ring: The presence of a methoxy group at the 4-position of the benzodioxole ring also modulates the β-blocking activity.

  • Hypotensive Effects: The hypotensive activity observed with some derivatives suggests a more complex pharmacological profile, possibly involving interactions with other receptors (e.g., α-adrenergic receptors) or other mechanisms.

Methodologies for Assessing Receptor Binding and Function

To rigorously characterize the interaction of these derivatives with their target receptors, a combination of binding and functional assays is essential.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[3] A competitive binding assay is typically used to determine the inhibitory constant (Ki) of an unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay for β-Adrenergic Receptors

  • 1. Membrane Preparation:

    • Homogenize tissues or cells expressing the target β-adrenergic receptor subtype in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • 2. Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for non-selective β-AR binding, or more subtype-selective radioligands) to each well.

    • Add increasing concentrations of the unlabeled test compound (the 2-(1,3-benzodioxol-5-ylamino)ethanol derivative).

    • To determine non-specific binding, add a high concentration of a known non-selective antagonist (e.g., propranolol) to a set of wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 25-37 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • 3. Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • 4. Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a sigmoidal competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Assay_Workflow cluster_1 Radioligand Binding Assay Start Membrane Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Start->Incubation Filtration Rapid Filtration (Separation of Bound and Free) Incubation->Filtration Detection Scintillation Counting (Quantification of Bound Radioligand) Filtration->Detection Analysis Data Analysis (IC50 and Ki Determination) Detection->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays: cAMP Measurement

Since many adrenergic receptors are coupled to the adenylyl cyclase signaling pathway, measuring changes in intracellular cyclic AMP (cAMP) levels is a robust method to assess the functional activity (agonist or antagonist) of the test compounds.

  • For Gs-coupled receptors (e.g., β-adrenergic receptors): Agonist stimulation leads to an increase in intracellular cAMP. Antagonists will block this agonist-induced increase.

  • For Gi-coupled receptors (e.g., α2-adrenergic receptors): Agonist stimulation leads to a decrease in intracellular cAMP. This is often measured by first stimulating adenylyl cyclase with forskolin and then measuring the agonist's ability to inhibit this stimulated cAMP production.

Experimental Protocol: cAMP Functional Assay (HTRF-based)

  • 1. Cell Culture and Seeding:

    • Culture cells expressing the adrenergic receptor of interest in appropriate media.

    • Seed the cells into a 384- or 1536-well plate at a predetermined optimal density and allow them to attach overnight.

  • 2. Compound Addition and Stimulation:

    • For antagonist testing, pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with an appropriate agonist at a concentration that elicits a submaximal response (e.g., EC80). For Gi-coupled receptors, co-stimulation with forskolin is necessary.

    • Incubate for a specific time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

  • 3. Cell Lysis and cAMP Detection:

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents according to the manufacturer's protocol. This typically involves adding a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., europium cryptate).

  • 4. Measurement and Data Analysis:

    • Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

    • The HTRF ratio is inversely proportional to the amount of cAMP produced. Calculate the concentration of cAMP based on a standard curve.

    • For agonists, plot the cAMP concentration against the log of the compound concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.

GPCR_Signaling_Pathway cluster_2 GPCR Signaling Cascade Ligand Agonist Receptor GPCR (e.g., β-Adrenergic Receptor) Ligand->Receptor Binds G_Protein G-Protein (Gs) Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Activates Second_Messenger cAMP Effector->Second_Messenger Produces Downstream Downstream Cellular Response Second_Messenger->Downstream Initiates

Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.

Conclusion and Future Directions

The 2-(1,3-Benzodioxol-5-ylamino)ethanol scaffold represents a promising starting point for the development of novel adrenergic receptor modulators. The synthetic accessibility of these compounds, coupled with their demonstrated biological activity, makes them an attractive area for further investigation. Future research should focus on:

  • Comprehensive SAR studies: Synthesizing a broader range of derivatives with systematic modifications to the benzodioxole ring, the ethanolamine side chain, and the N-substituent to build a more detailed understanding of the structural requirements for high affinity and selectivity.

  • Receptor Subtype Selectivity: Determining the binding affinities of these compounds at a wider panel of adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) to identify selective ligands.

  • In-depth Functional Characterization: Moving beyond binding assays to fully characterize the functional properties of these compounds (e.g., partial agonism, inverse agonism, biased agonism) using a variety of cellular and tissue-based assays.

  • Pharmacokinetic Profiling: Evaluating the drug-like properties of the most promising compounds, including their metabolic stability, solubility, and membrane permeability.

By employing the integrated approach of synthesis, receptor binding analysis, and functional characterization outlined in this guide, researchers can effectively advance the discovery and development of novel therapeutics based on the 2-(1,3-Benzodioxol-5-ylamino)ethanol scaffold.

References

  • Manna, F., Chimenti, F., Bolasco, A., Cenicola, M. L., D'Amico, M., Parrillo, C., & Rossi, F. (1984). Synthesis and adrenergic beta-blocking activity of some 1,3-benzodioxole derivatives. Archiv der Pharmazie, 317(9), 771-776.
  • Manna, F., Chimenti, F., Bolasco, A., Cenicola, M. L., D'Amico, M., Parrillo, C., & Rossi, F. (1984). Synthesis and adrenergic beta-blocking activity of some 1,3-benzodioxole derivatives. PubMed. Available at: [Link]

  • Lalloz, L., Loppinet, V., Coudert, G., Guillaumet, G., Loubinoux, B., Labrid, C., ... & Lamar, J. C. (1981). 2-Benzodioxinylaminoethanols: a new class of beta-adrenergic blocking and antihypertensive agents. Journal of medicinal chemistry, 24(8), 994-998. Available at: [Link]

  • Baker, M., & Hancock, A. A. (2006). Comparison of three radioligands for the labelling of human beta-adrenoceptor subtypes. Naunyn-Schmiedeberg's archives of pharmacology, 374(3), 135-143. Available at: [Link]

  • Lima, L. M., Fraga, C. A., & Barreiro, E. J. (2011). Discovery of LASSBio-772, a 1,3-benzodioxole N-phenylpiperazine derivative with potent alpha 1A/D-adrenergic receptor blocking properties. European journal of medicinal chemistry, 46(7), 3041-3049. Available at: [Link]

  • Procopiou, P. A., Barrett, V. J., Bevan, N. J., Biggadike, K., Box, P. C., Butchers, P. R., ... & Smith, C. E. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of medicinal chemistry, 53(10), 4522-4532. Available at: [Link]

  • Hoyer, D., & Boddeke, H. W. (1993). Detection of β-Adrenergic Receptors by Radioligand Binding. In Methods in Molecular Biology, vol. 22, pp. 245-256. Humana Press. Available at: [Link]

  • Abonia, R., Insuasty, B., Castillo, J., Quiroga, J., & Cobo, J. (2016). (E)-1-(2-Aminophenyl)-3-(benzo[d][1][4]dioxol-5-yl)prop-2-en-1-one. Molbank, 2017(1), M924. Available at: [Link]

  • Al-Hourani, B. J., Sharma, P., & Talahmeh, S. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC chemistry, 14(1), 1-13. Available at: [Link]

  • Wang, T., Li, Z., Cvijic, M. E., & Sittampalam, G. S. (2017). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2021). Exploring the kinetic selectivity of drugs targeting the β 1-adrenoceptor. bioRxiv. Available at: [Link]

  • PubChem. (n.d.). Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride. Retrieved from [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, Z. (2022). Design, Synthesis, and Action Mechanism of 1, 3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7695-7706. Available at: [Link]

  • Eglen, R. M., & Reisine, T. (2004). A 1536-well cAMP assay for Gs-and Gi-coupled receptors using enzyme fragmentation complementation. Assay and drug development technologies, 2(1), 39-46. Available at: [Link]

  • Seifert, R., & Wenzel-Seifert, K. (2002). Constitutive activity of G-protein-coupled receptors: cause, design, and discovery of inverse agonists. Naunyn-Schmiedeberg's archives of pharmacology, 366(5), 381-416.
  • Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). Seven-transmembrane-spanning receptors and heart function.
  • Kenakin, T. (2004).
  • Limbird, L. E. (Ed.). (2004). G protein-coupled receptors. John Wiley & Sons.
  • Motulsky, H. J., & Neubig, R. R. (2010). Analyzing radioligand binding data. Current protocols in neuroscience, Chapter 7, Unit-7.5.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of pharmacological and toxicological methods, 29(3), 131-146.
  • Hulme, E. C., & Birdsall, N. J. M. (Eds.). (1992). Receptor-ligand interactions: a practical approach. IRL press.
  • Giguere, P. M., Gall, B., & Robitaille, R. (2014). The ins and outs of GPCR signaling: a focus on the β-adrenergic receptor. Current opinion in pharmacology, 16, 113-120.
  • DeWire, S. M., & Violin, J. D. (2011). Biased ligands for better cardiovascular drugs: dissecting G-protein-coupled receptor pharmacology.
  • Whalen, E. J., Rajagopal, S., & Lefkowitz, R. J. (2011). Therapeutic potential of β-arrestin-and G protein-biased agonists. Trends in molecular medicine, 17(3), 126-139.

Sources

The Toxicity and Safety Profile of 2-(1,3-Benzodioxol-5-ylamino)ethanol: A Technical Guide for Cosmetic and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract As the demand for high-performance oxidative hair dyes and novel pharmacological intermediates grows, the chemical scrutiny of precursor molecules must evolve. 2-(1,3-Benzodioxol-5-ylamino)ethanol—often utilized as its hydrochloride salt (CAS 94158-14-2) or free base (CAS 81329-90-0)—is a critical secondary amine derivative of 3,4-methylenedioxyaniline[1][2]. While its benzodioxole structure provides excellent electron-donating properties for oxidative coupling, it also introduces significant toxicological liabilities, notably skin sensitization and N-nitrosation risks[3][4]. This whitepaper synthesizes the mechanistic chemistry, toxicological profile, and self-validating analytical protocols required to safely formulate and evaluate this compound.

Chemical Identity and Mechanistic Function

2-(1,3-Benzodioxol-5-ylamino)ethanol (also known as Hydroxyethyl-3,4-methylenedioxyaniline) functions primarily as a coupler or precursor in oxidative hair dye formulations[3][5].

From a mechanistic standpoint, the benzodioxole ring acts as a strong electron-donating group, activating the aromatic system toward electrophilic aromatic substitution. During application, the compound is mixed with an oxidative developer (typically hydrogen peroxide) at ratios ranging from 1:1 to 1:3[3]. The peroxide oxidizes primary intermediates (e.g., p-phenylenediamine) into reactive diimine species, which subsequently undergo rapid coupling with 2-(1,3-Benzodioxol-5-ylamino)ethanol to form stable, high-molecular-weight chromophores trapped within the hair shaft.

However, the presence of a secondary aliphatic-aromatic amine in its structure is a double-edged sword. While it modulates the absorption spectrum of the resulting dye, it renders the molecule highly susceptible to N-nitrosation in the presence of nitrosating agents (such as ambient nitrogen oxides or nitrite preservatives), leading to the formation of potentially carcinogenic N-nitrosamines[3][4].

G A 2-(1,3-Benzodioxol-5-ylamino)ethanol (Secondary Amine) C Oxidative Coupling (Hair Dye Formation) A->C + Primary Intermediates E N-Nitrosation Pathway (Toxicological Risk) A->E Exposure to B Hydrogen Peroxide (Oxidative Developer) B->C Activates D Nitrosating Agents (e.g., Nitrites) D->E Reacts with F N-Nitrosamine Formation (< 50 ppb limit) E->F Yields

Fig 1: Dual pathways of 2-(1,3-Benzodioxol-5-ylamino)ethanol: oxidative coupling vs. N-nitrosation.

Toxicological Profile and Systemic Risks

The safety profile of 2-(1,3-Benzodioxol-5-ylamino)ethanol has been rigorously evaluated by the European Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel. The toxicological concerns are categorized into three primary domains:

A. Sensitization and Allergic Contact Dermatitis

The compound is classified as a potent skin sensitizer[3][6]. The electrophilic nature of the oxidation products allows them to act as haptens, covalently binding to epidermal proteins (e.g., keratinocytes and Langerhans cells). This hapten-protein complex is presented to T-cells, initiating a Type IV delayed hypersensitivity reaction. Consequently, regulatory bodies mandate strict labeling and recommend open patch testing 48 hours prior to consumer application[3].

B. N-Nitrosation and Carcinogenicity

Because secondary amines can react with nitrosating agents to form N-nitrosamines—many of which are known DNA-alkylating carcinogens—the SCCS strictly prohibits the use of 2-(1,3-Benzodioxol-5-ylamino)ethanol in combination with nitrosating systems[4]. Furthermore, the raw material must be analytically verified to contain less than 50 parts per billion (ppb) of nitrosamines[3][4].

C. Repeated Dose Toxicity (RDT)

In subchronic oral RDT studies evaluated by the SCCS, the primary target organs for systemic toxicity were identified as the liver and the haematological system (specifically the spleen)[7]. Hepatotoxicity manifests due to the first-pass metabolism of the benzodioxole ring, which can undergo cytochrome P450-mediated demethylenation, generating reactive catechol intermediates that deplete cellular glutathione. Haematological impacts often include alterations in spleen weight and extramedullary haematopoiesis[7].

Quantitative Regulatory Thresholds

To mitigate these risks, formulators must adhere to the following established thresholds:

Toxicological ParameterRegulatory Limit / ValueGoverning BodyMechanistic Rationale
Max On-Head Concentration 1.5% (post-mixing)SCCS / EU Reg 1223/2009[4][8]Prevents systemic overload and limits severe sensitization risk.
N-Nitrosamine Content < 50 ppbSCCS[3][4]Prevents exposure to highly mutagenic DNA-alkylating agents.
3,4-(Methylenedioxy)-aniline < 100 - 1100 ppmSCCS[4]Restricts exposure to toxic primary aromatic amine impurities.
Sensitization Potential Strong SensitizerCIR / SCCS[3][6]High reactivity of oxidation intermediates with skin proteins.

Self-Validating Experimental Protocols

To ensure compliance and product safety, analytical and toxicological workflows must be self-validating. This means every protocol must include internal mechanisms (e.g., isotopic tracing, positive/negative controls) to prove the absence of false negatives—a critical factor when dealing with parts-per-billion regulatory limits.

Protocol 1: Trace N-Nitrosamine Quantification via UHPLC-ESI-MS/MS

Causality: Gas chromatography is often unsuitable for highly polar or thermally labile nitrosamines. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the requisite sensitivity (LOD < 10 ppb) and specificity to enforce the 50 ppb SCCS limit[3][4].

Step-by-Step Methodology:

  • Sample Preparation & Spiking: Weigh 1.0 g of the formulated dye or raw 2-(1,3-Benzodioxol-5-ylamino)ethanol. Spike the sample with 20 ppb of an isotopically labeled internal standard (e.g., NDELA-d8) to self-validate extraction recovery and matrix effects.

  • Solid Phase Extraction (SPE): Dissolve the sample in 10 mL of LC-MS grade water. Pass through a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge. The secondary amine parent compound will be retained strongly, while the neutral/slightly polar N-nitrosamines will elute in the organic wash (e.g., 5% methanol in dichloromethane).

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at 30°C to near dryness, and reconstitute in 1.0 mL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 8 minutes.

  • MS/MS Detection: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for the target nitrosamine and the deuterated internal standard.

  • Validation: The assay is considered valid only if the recovery of the internal standard is between 80-120%, ensuring that a "non-detect" result is a true negative, not an extraction failure.

Workflow Step1 SPE Extraction (+ Isotope Std) Step2 UHPLC Separation (C18 Column) Step1->Step2 Step3 ESI-MS/MS (MRM Mode) Step2->Step3 Step4 Data Analysis (Quantify < 50 ppb) Step3->Step4

Fig 2: Self-validating UHPLC-MS/MS analytical workflow for trace N-nitrosamine quantification.

Protocol 2: Local Lymph Node Assay (LLNA) for Sensitization Potential

Causality: Traditional guinea pig maximization tests rely on subjective visual scoring of erythema. The murine LLNA quantifies T-cell proliferation directly in the draining lymph nodes, providing an objective, dose-response metric (Stimulation Index) of the compound's haptenation efficiency.

Step-by-Step Methodology:

  • Vehicle Selection: Dissolve 2-(1,3-Benzodioxol-5-ylamino)ethanol in a suitable vehicle (e.g., Acetone/Olive Oil, 4:1 v/v) at concentrations of 0.5%, 1.5%, and 3.0%.

  • Topical Application: Apply 25 µL of the test solution to the dorsum of both ears of female CBA/J mice for three consecutive days. Include a vehicle control group and a positive control group (e.g., 25% Hexyl Cinnamaldehyde) to self-validate the immune responsiveness of the murine cohort.

  • Isotope Administration: On day 6, inject 250 µL of phosphate-buffered saline containing 20 µCi of [³H]-methyl thymidine intravenously via the tail vein.

  • Lymph Node Excision: Five hours post-injection, sacrifice the mice and excise the draining auricular lymph nodes.

  • Quantification: Prepare a single-cell suspension from the lymph nodes, precipitate the DNA with 5% Trichloroacetic acid (TCA), and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Interpretation: Calculate the Stimulation Index (SI) as the ratio of ³H incorporation in the treated group versus the vehicle control. An SI ≥ 3 classifies the substance as a sensitizer.

Conclusion

2-(1,3-Benzodioxol-5-ylamino)ethanol is a highly effective oxidative coupling agent, but its structural properties necessitate rigorous safety guardrails. Formulators must strictly manage the compound's concentration (≤ 1.5% on-head), absolutely avoid co-formulation with nitrosating agents, and employ highly sensitive, self-validating analytical techniques to monitor impurities like 3,4-(methylenedioxy)-aniline and N-nitrosamines. By adhering to these scientific and regulatory paradigms, drug development and cosmetic professionals can safely harness the chemical utility of this benzodioxole derivative.

References

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics". CIR Expert Panel Reports. Available at:[Link]

  • European Commission. "Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98)". SCCS Opinions. Available at:[Link]

  • European Parliament and Council. "Regulation (EC) No 1223/2009 on cosmetic products". Official Journal of the European Union. Available at:[Link]

  • National Institutes of Health (PMC). "Screening of repeated dose toxicity data in safety evaluation reports of cosmetic ingredients issued by the Scientific Committee on Consumer Safety between 2009 and 2019". Archives of Toxicology. Available at:[Link]

Sources

Physiochemical properties of 2-(1,3-Benzodioxol-5-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physiochemical Profiling and Application Dynamics of 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Executive Summary

2-(1,3-Benzodioxol-5-ylamino)ethanol—frequently referenced in industrial literature by its synonym N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline—is a highly specialized organic compound utilized primarily as an intermediate in organic synthesis and as a secondary coupler in oxidative hair dye formulations[1],[2]. Characterized by its unique benzodioxole (methylenedioxybenzene) core and a hydroxyethylamino substituent, the molecule is precisely engineered to balance lipophilicity with aqueous solubility. This guide dissects its physiochemical properties, mechanistic behavior during oxidative coupling, and provides validated analytical protocols for its evaluation in laboratory settings.

Physiochemical Properties & Molecular Causality

The structural architecture of 2-(1,3-Benzodioxol-5-ylamino)ethanol dictates its functional efficacy in both biological and chemical matrices.

  • Benzodioxole Core: The methylenedioxy ring acts as a strong electron-donating group. This structural feature significantly increases the electron density on the aromatic ring, making it highly reactive toward electrophilic aromatic substitution—a critical requirement for its role as a nucleophilic coupler in dye chemistry[3].

  • Hydroxyethylamino Group: The addition of the hydroxyethyl moiety serves a dual purpose. First, it introduces critical hydrogen-bond donors and acceptors, significantly lowering the partition coefficient (LogP ~1.03) to enhance solubility in polar, aqueous cosmetic matrices[1]. Second, it modulates the steric hindrance around the amine, which directly influences the specific wavelength (shade) of the resulting chromophore when coupled with primary intermediates.

Table 1: Key Quantitative Physiochemical Parameters

ParameterValueCausality / Significance
Molecular Formula C9H11NO3 (Base) / C9H12ClNO3 (HCl)Defines the fundamental structural identity[1],[2].
Molecular Weight 181.189 g/mol (Base) / 217.65 g/mol (HCl)Low MW ensures efficient diffusion into the hair cortex[1],[2].
ACD/LogP 1.03Optimal amphiphilicity for aqueous formulation and lipid penetration[1].
Topological Polar Surface Area 50.7 ŲIndicates moderate polarity, facilitating H-bonding with keratin[1].
Boiling Point 363.1 °C at 760 mmHgHigh thermal stability under standard processing conditions[1].
H-Bond Donors / Acceptors 3 / 4Ensures stable interaction with aqueous solvents and substrates[1].

Mechanistic Biochemistry: Oxidative Coupling Pathway

In the context of oxidative coloration, 2-(1,3-Benzodioxol-5-ylamino)ethanol acts strictly as a "coupler" (secondary intermediate). It does not produce color upon independent oxidation. Instead, it requires a "primary intermediate" (such as p-phenylenediamine or p-toluenediamine) and an oxidizing agent (typically hydrogen peroxide in an alkaline ammonia buffer) to form a stable dye[3].

The Reaction Cascade:

  • Activation: Alkaline H2O2 oxidizes the primary intermediate into a highly reactive, electrophilic quinone diimine[3].

  • Electrophilic Attack: The electron-rich aromatic ring of 2-(1,3-Benzodioxol-5-ylamino)ethanol undergoes electrophilic attack by the quinone diimine. The benzodioxole oxygen atoms direct this attack to the para or ortho positions relative to the amine.

  • Polymerization: Subsequent oxidation yields a large, conjugated indoaniline or indamine polymer. This bulky chromophore becomes physically trapped within the hair cortex, providing wash-resistant coloration[3].

Pathway PPD Primary Intermediate (e.g., PPD) Diimine Reactive Quinone Diimine (Electrophile) PPD->Diimine Oxidation H2O2 Oxidizing Agent (H2O2 / NH3) H2O2->Diimine Catalysis Chromophore Indoaniline Polymer (Colored Dye) Diimine->Chromophore Electrophilic Attack Coupler 2-(1,3-Benzodioxol-5-ylamino)ethanol (Nucleophile) Coupler->Chromophore Coupling

Mechanistic pathway of oxidative coupling to form the final indoaniline chromophore.

Experimental Protocol: Oxidative Coupling Assay

To evaluate the coupling efficiency and color yield of 2-(1,3-Benzodioxol-5-ylamino)ethanol, the following self-validating in vitro protocol is utilized. This workflow uses UV-Vis spectrophotometry to monitor reaction kinetics, ensuring reproducible data while ruling out false positives caused by auto-oxidation.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 10 mM stock solution of the coupler (2-(1,3-Benzodioxol-5-ylamino)ethanol HCl) and a 10 mM stock solution of p-Phenylenediamine (PPD) in a 50:50 mixture of methanol and water. Causality: The co-solvent system ensures complete dissolution of both the hydrophilic HCl salt and the more lipophilic free-base intermediates.

  • Alkaline Buffering: In a quartz cuvette, mix 1.0 mL of the coupler solution with 1.0 mL of the PPD solution. Add 0.5 mL of NH4OH buffer to adjust the pH to 9.5–10.0. Causality: This simulates the alkaline environment of commercial dyes, which is required to deprotonate the H2O2 and accelerate the formation of the quinone diimine.

  • Baseline & Control: Record the baseline UV-Vis spectrum (300–800 nm). Simultaneously, prepare a control cuvette containing only the coupler and buffer to validate that any subsequent color change is strictly due to coupling, not self-oxidation.

  • Oxidation Initiation: Add 100 µL of 6% H2O2 to the cuvette and immediately mix by inversion.

  • Kinetic Monitoring: Monitor the absorbance at the expected λ_max (typically 500-650 nm) every 30 seconds for 30 minutes. The rate of absorbance increase correlates directly with the coupling kinetics.

  • Validation: Quench the reaction with 1M HCl to halt oxidation, preparing the sample for LC-MS analysis to isolate and verify the mass of the synthesized chromophore.

Workflow Step1 1. Prepare Equimolar Solutions (Coupler + Primary Intermediate) Step2 2. Buffer Adjustment (pH 9.5-10.0 with NH4OH) Step1->Step2 Step3 3. Oxidant Addition (6% H2O2 dropwise) Step2->Step3 Step4 4. UV-Vis Kinetic Monitoring (Absorbance at λ_max) Step3->Step4 Step5 5. LC-MS Validation (Chromophore Isolation) Step4->Step5

Sequential laboratory workflow for validating oxidative coupling kinetics and yield.

Safety, Toxicology, and Regulatory Context

While unsubstituted p-phenylenediamine (PPD) derivatives carry a well-documented risk of skin sensitization[4], the structural modifications inherent to 2-(1,3-Benzodioxol-5-ylamino)ethanol are designed to alter its immunological profile. The increased steric bulk provided by the benzodioxole ring and the hydroxyethyl group reduces the rate of unintended protein haptenation in the epidermis, potentially lowering its sensitization potential compared to traditional anilines[4]. Nevertheless, standard handling protocols (PPE, local exhaust ventilation) remain mandatory due to its classification as a reactive chemical intermediate[1],[5].

Sources

Methodological & Application

Application Note: Advanced Synthesis Protocol for 2-(1,3-Benzodioxol-5-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Cosmetic/Pharmaceutical Formulation Scientists.

Introduction and Mechanistic Rationale

2-(1,3-Benzodioxol-5-ylamino)ethanol (CAS: 81329-90-0), frequently isolated and utilized as its more stable hydrochloride salt (CAS: 94158-14-2), is a highly valued intermediate[1]. Structurally characterized by a benzodioxole ring fused to a hydroxyethylamino moiety, it is prominently utilized as a secondary dye intermediate in oxidative hair coloration formulations[2] and serves as a critical building block in the development of pharmacologically active compounds targeting cyclooxygenase (COX) pathways[3].

Synthetic Strategy: The most direct and scalable bench-synthesis relies on the nucleophilic aliphatic substitution ( SN​2 ) of 3,4-methylenedioxyaniline. While industrial routes often employ gaseous ethylene oxide due to its high reactivity, bench-scale and pilot protocols favor the use of 2-chloroethanol [3]. This choice provides a self-validating safety and control mechanism: it avoids the extreme toxicity and explosive hazards of ethylene oxide while allowing for strict kinetic control over the reaction. By employing a mild inorganic base (such as sodium bicarbonate) and controlling the electrophile addition rate, the protocol effectively suppresses the formation of unwanted N,N-bis(hydroxyethyl) over-alkylation byproducts.

Reaction Workflow

SynthesisWorkflow Start 3,4-Methylenedioxyaniline + 2-Chloroethanol Base Addition of Mild Base (NaHCO3 in aq. EtOH) Start->Base Reflux Thermal Activation (Reflux at 80°C, 12h) Base->Reflux SN2 Nucleophilic Substitution (SN2) Regioselective N-C Bond Formation Reflux->SN2 Workup Aqueous Workup & Solvent Extraction (EtOAc) SN2->Workup Salt HCl Gas Treatment (Stabilization) Workup->Salt Product 2-(1,3-Benzodioxol-5-ylamino)ethanol HCl (Target Compound) Salt->Product

Caption: Synthetic workflow for 2-(1,3-Benzodioxol-5-ylamino)ethanol via SN2 alkylation.

Quantitative Reagent Data

To ensure stoichiometric precision and optimal yield, the reaction parameters are summarized below. The use of a slight electrophilic excess compensates for the competitive hydrolysis of 2-chloroethanol in the aqueous solvent system.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
3,4-Methylenedioxyaniline 137.141.0013.7 gPrimary Nucleophile
2-Chloroethanol 80.511.159.2 gElectrophile / Alkylating Agent
Sodium Bicarbonate ( NaHCO3​ ) 84.011.2010.1 gAcid Scavenger
Ethanol (70% aq.) 46.07-120 mLBiphasic Solubilizing Solvent
Ethyl Acetate (EtOAc) 88.11-3 x 50 mLExtraction Solvent

Step-by-Step Experimental Protocol

Step 1: Reaction Initialization and Solvation

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.7 g of 3,4-methylenedioxyaniline in 120 mL of 70% aqueous ethanol.

  • Causality: The 70% aqueous ethanol system is critical. The ethanol fraction ensures the complete solvation of the organic aniline derivative, while the 30% water fraction is necessary to dissolve the inorganic NaHCO3​ , ensuring a homogenous basic environment for proton scavenging.

Step 2: Electrophile Introduction

  • Action: Add 10.1 g of NaHCO3​ to the stirring solution. Fit the flask with a reflux condenser and an addition funnel. Place 9.2 g of 2-chloroethanol in the addition funnel and add it dropwise over a period of 30 minutes at room temperature.

  • Causality: NaHCO3​ acts as a mild acid scavenger to neutralize the HCl generated during the substitution, preventing the protonation of the aniline (which would render it non-nucleophilic). Dropwise addition keeps the steady-state concentration of the electrophile low, kinetically favoring mono-alkylation over di-alkylation.

Step 3: Thermal Activation

  • Action: Gradually heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain stirring for 12 hours. Monitor reaction progression via TLC (Eluent: Hexane/EtOAc 6:4, UV detection).

  • Causality: The primary chloride of 2-chloroethanol is a relatively poor leaving group for an unactivated amine at room temperature. Refluxing provides the necessary thermal energy to overcome the SN​2 activation barrier.

Step 4: Workup and Phase Separation

  • Action: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the ethanol. Dilute the remaining aqueous slurry with 50 mL of distilled water and extract with Ethyl Acetate (3 x 50 mL).

  • Causality: Removing ethanol prevents it from acting as a co-solvent that would drag the target product into the aqueous phase during extraction. The organic layer selectively partitions the target compound away from unreacted salts and water-soluble byproducts.

Step 5: Drying and Salt Formation (Stabilization)

  • Action: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and filter. To isolate the stable hydrochloride salt[4], cool the filtrate in an ice bath and slowly bubble dry HCl gas (or add a stoichiometric amount of 2M HCl in diethyl ether) until precipitation is complete. Filter the resulting solid and wash with cold ether.

  • Causality: The free base of 2-(1,3-Benzodioxol-5-ylamino)ethanol is prone to air oxidation (darkening over time). Conversion to the hydrochloride salt (CAS: 94158-14-2) locks the lone pair of the nitrogen, drastically enhancing shelf-life, oxidative stability, and aqueous solubility for downstream cosmetic or pharmaceutical formulation[1].

Analytical Characterization Expectations

To validate the integrity of the synthesized compound, the following analytical benchmarks should be met:

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 181.074 for the free base ( C9​H11​NO3​ )[5].

  • 1H-NMR (400 MHz, DMSO-d6): Look for the characteristic methylenedioxy singlet at ~5.9 ppm (2H). The aromatic protons of the benzodioxole ring will appear as a multiplet between 6.1 and 6.7 ppm. The ethylene spacer will present as two distinct triplets near 3.1 ppm ( CH2​−N ) and 3.5 ppm ( CH2​−O ).

References

  • European Patent Office (EPO). EP4066812A1: Resorcinol-Free Hair Colouring Compositions. Retrieved from: [Link]

Sources

Application Note & Protocol: Preparation of 2-(1,3-Benzodioxol-5-ylamino)ethanol Stock Solutions in DMSO for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution, handling, and storage of 2-(1,3-Benzodioxol-5-ylamino)ethanol in dimethyl sulfoxide (DMSO) for use in cell-based assays. The protocol emphasizes best practices to ensure compound stability, maintain experimental reproducibility, and mitigate the potential for solvent-induced cytotoxicity. By explaining the causality behind each step, this guide serves as both a practical protocol and an educational resource for preparing reliable stock solutions of small molecules for biological research.

Introduction: Compound and Solvent Considerations

2-(1,3-Benzodioxol-5-ylamino)ethanol is an organic compound featuring a benzodioxole moiety, a structure found in various biologically active molecules.[1][2] For in vitro studies, its limited aqueous solubility necessitates the use of an organic solvent. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely chosen for its ability to dissolve a broad spectrum of hydrophobic and hydrophilic compounds, making it an indispensable tool in drug discovery and cell biology.[3][4][5]

However, the utility of DMSO is counterbalanced by its inherent cytotoxicity, which is dependent on concentration, exposure duration, and the specific cell type being studied.[6][7] Therefore, a meticulously planned dissolution and dilution strategy is paramount to distinguish the biological effects of the test compound from solvent-induced artifacts. This protocol establishes a self-validating system for preparing high-concentration stock solutions and their subsequent dilution to working concentrations that are non-toxic to most cell lines.

Characterization of Reagents

Test Compound: 2-(1,3-Benzodioxol-5-ylamino)ethanol

The compound is commonly available as a hydrochloride (HCl) salt, which can influence its molecular weight and solubility characteristics. Always verify the specific form of the compound from the supplier's documentation.

PropertyValueSource
IUPAC Name 2-(1,3-benzodioxol-5-ylamino)ethanol hydrochloride[8]
Synonyms N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride[8][9]
CAS Number 94158-14-2[10][11]
Molecular Formula C₉H₁₂ClNO₃[11]
Molecular Weight 217.65 g/mol [8]
Physical Form Light-yellow to yellow to brown powder or crystals[12]
Solid Storage Inert atmosphere, 2-8°C[12]
Solvent: Dimethyl Sulfoxide (DMSO)

The quality of DMSO is critical for the integrity of the experiment. Using a high-purity, anhydrous grade minimizes the risk of compound precipitation and degradation.

Recommended DMSO Grades for Cell CulturePurityKey Features & RationaleSource
Anhydrous ≥99.9%Low water content is crucial. DMSO is highly hygroscopic, and absorbed water can reduce the solubility of hydrophobic compounds, leading to precipitation.[5][13]
Sterile-Filtered ≥99.9%Pre-sterilized through 0.2 µm filtration to prevent microbial contamination of cell cultures.[3][4]
BioPerformance Certified / Molecular Biology Grade ≥99.9%Tested for the absence of nucleases and proteases, ensuring the integrity of cellular components.[4]

The Dichotomy of DMSO: Solubilization vs. Cytotoxicity

While an excellent solvent, DMSO can significantly impact cell health. At high concentrations, it can inhibit cell proliferation and induce apoptosis.[6][14] The final concentration of DMSO in the cell culture medium must be kept at a level that is non-toxic to the specific cells under investigation.

Expert Insight: A vehicle control (culture medium with the same final concentration of DMSO as the test compound wells) is mandatory in every experiment. This allows for the differentiation of the compound's effects from any background effects of the solvent.

Cell TypeRecommended Final DMSO ConcentrationScientific RationaleSource
Robust/Immortalized Cell Lines ≤ 0.5%Most established cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. Some can tolerate 1%, but this should be validated.[15][16]
Primary Cells ≤ 0.1%Primary cells are generally more sensitive to solvent toxicity than immortalized cell lines.[15][17]
Sensitive Assays / Long-Term Exposure (>48h) ≤ 0.1%Even low DMSO concentrations can have cumulative effects over extended incubation periods.[6][7]

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening compounds.

Materials and Equipment
  • Compound: 2-(1,3-Benzodioxol-5-ylamino)ethanol HCl (Solid form)

  • Solvent: Anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich, Cat. No. D2650 or equivalent)[4]

  • Tubes: Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Pipettes: Calibrated micropipettes and sterile, nuclease-free tips

  • Balance: Analytical balance (readable to at least 0.1 mg)

  • Vortex Mixer

  • Sonicator (Water Bath): Optional, for compounds that are difficult to dissolve

  • Filtration: Sterile 0.2 µm syringe filters (PTFE or nylon membrane, certified as DMSO-compatible)[18][19]

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves. Note: DMSO readily penetrates the skin and can carry dissolved compounds with it.[13]

Pre-Protocol Calculation

Accurate calculations are the foundation of a reproducible experiment.[20][21]

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Molecular Weight (MW): 217.65 g/mol

  • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

  • Calculation:

    • Mass (g) = 0.010 mol/L × 0.001 L × 217.65 g/mol

    • Mass (g) = 0.0021765 g

    • Mass (mg) = 2.18 mg

Step-by-Step Dissolution Workflow
  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and press "tare."

    • Carefully weigh 2.18 mg of 2-(1,3-Benzodioxol-5-ylamino)ethanol HCl directly into the tube.

    • Scientist's Note: For accuracy, it is better to weigh an amount close to the target (e.g., 2.25 mg) and record the exact mass, then adjust the volume of DMSO added to achieve the desired 10 mM concentration.[21]

  • Adding Solvent:

    • Using a calibrated micropipette, add 1.0 mL of sterile, anhydrous DMSO to the tube containing the compound.[5]

  • Facilitating Dissolution:

    • Close the tube tightly and vortex the solution for 30-60 seconds.[17]

    • Visually inspect the solution against a light source. If particulates remain, continue vortexing.

    • Troubleshooting: If the compound does not dissolve completely with vortexing, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but only if the compound is known to be thermally stable.[17][22]

  • Sterilization (Recommended):

    • Rationale: While 100% DMSO is hostile to most microbes, filtration ensures sterility, which is critical if the stock will be used for multiple experiments over time.[23]

    • Aseptically draw the solution into a sterile syringe.

    • Attach a sterile 0.2 µm PTFE or nylon syringe filter.

    • Dispense the solution through the filter into a new, sterile, and clearly labeled microcentrifuge tube.[19]

    • Critical Warning: Never autoclave DMSO or solutions containing high concentrations of DMSO. It has a low flashpoint and can pose a fire or explosion risk.[24]

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Rationale: Aliquoting prevents contamination and avoids repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption from the air.[5][17][25][26]

    • Store the aliquots in a light-protected box at -20°C or -80°C. For long-term storage (>1 month), -80°C is recommended.[16]

Workflow Diagrams

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization & Storage A 1. Calculate Mass (Target: 10 mM) B 2. Weigh Compound (e.g., 2.18 mg) A->B C 3. Add Anhydrous DMSO (e.g., 1.0 mL) B->C D 4. Vortex Vigorously (30-60 sec) C->D E 5. Visual Inspection D->E F Optional: Sonicate or Gentle Warming E->F if needed G 6. Sterile Filter (0.2 µm PTFE/Nylon) E->G if fully dissolved F->G H 7. Aliquot into Single-Use Volumes G->H I 8. Store at -80°C (Protected from Light) H->I

Caption: Workflow for preparing a sterile 10 mM stock solution.

Working Solution Dilution Scheme

G cluster_stocks Stock Solutions (-80°C) cluster_plate Cell Culture Plate (Final Dilution) Stock 10 mM Compound in 100% DMSO Intermediate Intermediate Dilution: Add 1 µL of Stock to 999 µL Media (Result: 10 µM Compound in 0.1% DMSO) Stock->Intermediate 1:1000 Dilution Vehicle 100% DMSO (Vehicle Control) ControlWell Control Wells: Final: 0.1% DMSO Vehicle->ControlWell 1:1000 Dilution (1 µL into 999 µL Media) TreatmentWell Treatment Wells: Final: 10 µM Compound Final: 0.1% DMSO Intermediate->TreatmentWell Add to cells

Caption: Example dilution from a 10 mM stock to a 10 µM working solution.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitates Upon Dilution in Aqueous Medium 1. The compound's solubility limit was exceeded. 2. Rapid change in solvent polarity ("hydrophobic collapse").[22]1. Perform serial dilutions rather than a single large dilution step.[16] 2. Gently warm the cell culture medium to 37°C before adding the DMSO stock. 3. After adding the stock to the medium, mix gently but thoroughly by inverting or pipetting, avoiding vigorous vortexing which can cause precipitation.
Inconsistent Results Between Experiments 1. Incomplete dissolution of the initial stock. 2. Degradation of the compound due to repeated freeze-thaw cycles.[25] 3. Inaccurate pipetting.1. Always ensure the stock solution is completely clear before use. If it has been frozen, thaw completely and vortex briefly. 2. Use a fresh, single-use aliquot for each experiment.[17] 3. Ensure micropipettes are calibrated regularly.
High Cytotoxicity in Vehicle Control Wells 1. Final DMSO concentration is too high for the cell type.[7][27] 2. DMSO has degraded or become contaminated. Old, improperly stored DMSO can oxidize.[28] 3. Plastic leachates from non-DMSO compatible tubes.[29]1. Perform a dose-response curve with DMSO alone (e.g., 0.05% to 2%) to determine the maximum tolerated concentration for your specific cell line. 2. Use a fresh bottle of high-purity, sterile DMSO. 3. Use high-quality polypropylene tubes from a reputable supplier.

References

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Bui, T. L., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. Retrieved from [Link]

  • G-Biosciences. (n.d.). DMSO Sterile Filtered | Dimethylsulfoxide. Retrieved from [Link]

  • Al-Shalabi, E., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 24(16), 12693. Retrieved from [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. Retrieved from [Link]

  • de Souza, A. P., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Applied Oral Science, 25(6), 605-611. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159678613. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 2-(1,3-benzodioxol-5-ylamino)ethanol hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022). Sterile filter before drug exposure to cell culture? Retrieved from [Link]

  • ChemBK. (n.d.). HYDROXYETHYL-3,4-METHYLENEDIOXYANILINEHYDROCHLORIDE. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Retrieved from [Link]

  • Protocol Online. (2008). Storing DMSO. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • The Good Scents Company. (n.d.). hydroxyethyl-3,4-methylenedioxyaniline HCl. Retrieved from [Link]

  • Reddit. (2023). DMSO shelf life. Retrieved from [Link]

  • Protocol Online. (2007). Sterilization of DMSO-Nile Blue A methods. Retrieved from [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 132474, Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides in DMSO? Retrieved from [Link]

  • Wu, Q., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100762. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

Sources

Application Note: 2-(1,3-Benzodioxol-5-ylamino)ethanol as a Bifunctional Precursor in Organic Synthesis and Dye Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Profile

2-(1,3-Benzodioxol-5-ylamino)ethanol (CAS: 81329-90-0 for the free base; 94158-14-2 for the hydrochloride salt) is a highly versatile, bifunctional organic building block[1]. Structurally, it features an electron-rich 1,3-benzodioxole (methylenedioxybenzene) core linked to an N-(2-hydroxyethyl) side chain.

From a medicinal chemistry perspective, the benzodioxole moiety is a privileged scaffold and a well-established bioisostere for catechol. It offers enhanced lipophilicity and resistance to metabolic degradation (such as COMT-mediated methylation) while maintaining critical hydrogen-bond acceptor properties[2]. The ethanolamine appendage provides two orthogonal reactive sites—a secondary aromatic amine and a primary aliphatic alcohol—making it an ideal precursor for divergent synthetic pathways.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-(1,3-Benzodioxol-5-ylamino)ethanol
CAS Number 81329-90-0 (Base), 94158-14-2 (HCl salt)
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol (Base), 217.65 g/mol (HCl)
Topological Polar Surface Area 50.7 Ų
Predicted LogP ~1.03

Mechanistic Rationale & Synthetic Utility

As a Senior Application Scientist, understanding the intrinsic reactivity of this molecule is critical for designing successful synthetic routes. The utility of 2-(1,3-Benzodioxol-5-ylamino)ethanol generally branches into two distinct domains:

Utility 1: Pharmacological Building Blocks (N-Alkylation & Cyclization)

The primary alcohol of the ethanolamine side chain can be converted into a superior leaving group via halogenation (e.g., using SOCl₂) or sulfonation (e.g., tosyl chloride). The resulting N-(2-chloroethyl) or N-(2-tosylethyl) intermediate is a potent electrophile. This intermediate readily undergoes intermolecular cyclization with primary amines to form N-aryl piperazines, or intramolecular etherification to form morpholine derivatives. These heterocyclic scaffolds are ubiquitous in CNS-active agents and oncology drugs[2].

Utility 2: Oxidative Coupling (Advanced Dye Chemistry)

In the field of oxidative coloration and pigment synthesis, 2-(1,3-Benzodioxol-5-ylamino)ethanol acts as a highly effective primary intermediate (developer)[3]. Under oxidative conditions (typically utilizing H₂O₂), the electron-donating oxygen atoms of the benzodioxole ring activate the aromatic system, facilitating the loss of electrons and protons to form a highly reactive quinone monoimine or diimine. This electrophilic species undergoes rapid nucleophilic attack by a coupler (such as resorcinol), followed by secondary oxidation to yield a stable, highly conjugated indoaniline dye[4].

Synthesis A 2-(1,3-Benzodioxol-5-ylamino)ethanol (Bifunctional Precursor) B N-(2-Chloroethyl) Intermediate (Alkylating Agent) A->B SOCl2, Base (Halogenation) D Quinone Diimine (Electrophile) A->D H2O2, Oxidant (-2e-, -2H+) C N-Aryl Piperazine/Morpholine (API Scaffold) B->C Primary Amine (Cyclization) E Indoaniline Dye (Colorant) D->E Resorcinol (Coupling)

Workflow illustrating the divergent synthetic utility of 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mechanistic rationale for every critical step.

Protocol A: Synthesis of N-(2-Chloroethyl)-3,4-methylenedioxyaniline

Objective: Convert the primary alcohol into an alkylating handle for downstream API synthesis.

  • Preparation: Dissolve 2-(1,3-Benzodioxol-5-ylamino)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents the premature auto-oxidation of the electron-rich secondary amine.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (1.5 eq).

    • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl generated in the next step, protecting the highly acid-sensitive methylenedioxy acetal linkage from cleavage.

  • Halogenation: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition strictly controls the exothermic halogenation, preventing thermal degradation of the benzodioxole ring.

  • Reaction Monitoring: Warm the mixture to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Causality: This self-validating step ensures complete consumption of the polar precursor (Rf ~0.3) and formation of the less polar product (Rf ~0.7).

  • Workup: Quench carefully with saturated aqueous NaHCO₃, extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Oxidative Coupling with Resorcinol

Objective: Generate a conjugated indoaniline dye via quinone diimine intermediate.

  • Preparation: Dissolve 2-(1,3-Benzodioxol-5-ylamino)ethanol (1.0 eq) and resorcinol (1.0 eq) in an aqueous ammonia/ammonium chloride buffer (pH 9.5).

    • Causality: The alkaline pH deprotonates resorcinol, significantly enhancing its nucleophilicity for the subsequent coupling step[3].

  • Oxidation: Add a 6% aqueous solution of hydrogen peroxide (H₂O₂, 2.0 eq) dropwise at 25 °C.

    • Causality: H₂O₂ acts as the oxidant to convert the precursor into the reactive quinone diimine intermediate[4]. The stoichiometric ratio prevents over-oxidation and degradation of the final chromophore.

  • Coupling: Stir the mixture for 30–45 minutes.

    • Causality: Allows sufficient time for the nucleophilic attack and secondary oxidation required to form the fully conjugated dye.

  • Isolation: Acidify the mixture slightly with citric acid to precipitate the dye, filter, and wash with cold water.

Mechanism Step1 Precursor Activation (Oxidation of Aniline Moiety) Step2 Quinone Monoimine Formation (Highly Electrophilic Intermediate) Step1->Step2 H2O2 / Catalyst Step3 Nucleophilic Attack (Coupler Addition at Ortho/Para) Step2->Step3 + Resorcinol Step4 Secondary Oxidation (Extended Conjugation) Step3->Step4 - H2O, - 2e- Step5 Final Chromophore (Indo-dye Complex) Step4->Step5 Stabilization

Mechanistic pathway of oxidative coupling for 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Quantitative Data & Analytical Validation

Table 2: Experimental Reaction Parameters & Yields
Reaction TypeReagentsConditionsExpected Yield
Halogenation SOCl₂, Et₃N, DCM0 °C to RT, 2h82 - 88%
Oxidative Coupling Resorcinol, H₂O₂, NH₃ bufferpH 9.5, 25 °C, 45 min75 - 85%
Table 3: Analytical Validation Data (Expected)
TechniqueKey Signals / Observations
¹H NMR (CDCl₃) δ 5.90 (s, 2H, -OCH₂O-), δ 3.80 (t, 2H, -CH₂OH), δ 3.25 (t, 2H, -CH₂NH-)
ESI-MS (m/z) [M+H]⁺ 182.1 (Free base)
TLC (Hex:EtOAc 1:1) Rf ~0.3 (Precursor), Rf ~0.7 (N-(2-chloroethyl) intermediate)

References

  • European Patent Office. "EP0400330B1 - Oxidation hair dyes".
  • World Intellectual Property Organization. "WO2002045675A1 - Primary intermediates for oxidative coloration".

Sources

Extraction of 2-(1,3-Benzodioxol-5-ylamino)ethanol from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Extraction and LC-MS/MS Quantification of 2-(1,3-Benzodioxol-5-ylamino)ethanol from Biological Matrices

Introduction & Toxicological Significance

2-(1,3-Benzodioxol-5-ylamino)ethanol (CAS 81329-90-0), commonly known by its INCI name Hydroxyethyl-3,4-methylenedioxyaniline HCl, is a critical precursor utilized in oxidative hair dye formulations. While highly effective as a colorant when combined with hydrogen peroxide, it presents specific toxicological challenges. According to the [1], the compound is a potent skin sensitizer. Furthermore, as a secondary aromatic amine, it is highly susceptible to N-nitrosation. In the presence of nitrosating agents, it can form N-nitroso derivatives, which are recognized as potent genotoxins. Consequently, the [2] mandates that the nitrosamine content in such formulations must remain strictly below 50 ppb.

To ensure consumer safety and calculate accurate Margins of Safety (MoS), robust analytical methods are required to extract and quantify this compound from both systemic matrices (plasma/urine) for toxicokinetic profiling, and external matrices (hair) for adherence and forensic evaluation.

Chemical Profiling & Extraction Causality

Understanding the physicochemical properties of 2-(1,3-Benzodioxol-5-ylamino)ethanol is essential for designing a high-recovery extraction protocol:

  • Molecular Weight: 181.19 g/mol

  • Functional Groups: A benzodioxole ring (hydrophobic), a secondary amine (basic, pKa ~ 7.5-8.0), and an ethanolamine side chain (hydrophilic).

  • Extraction Logic:

    • For Hair: The keratinized structure traps the dye. Alkaline hydrolysis is required to break the disulfide bonds of the hair matrix. Adjusting the pH to 8.5 neutralizes the secondary amine, allowing efficient Liquid-Liquid Extraction (LLE) into an organic solvent.

    • For Plasma/Urine: To eliminate ion suppression caused by endogenous proteins and salts, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is optimal. At an acidic pH, the secondary amine is protonated (cationic) and binds strongly to the sulfonic acid groups of the MCX sorbent, permitting aggressive organic washes before basic elution.

Reaction Pathway & Safety Thresholds

Nitrosation A 2-(1,3-Benzodioxol-5-ylamino)ethanol (Secondary Amine) C N-Nitroso Derivative (Potent Genotoxin) A->C + B Nitrosating Agents (e.g., Nitrites) B->C D SCCS Limit: < 50 ppb (Safety Threshold) C->D

Fig 1. N-nitrosation pathway of the secondary amine highlighting strict regulatory safety thresholds.

Experimental Workflows

Workflow M1 Hair Matrix (External Exposure) P1 Washing & Pulverization (Decontamination) M1->P1 M2 Plasma / Urine (Systemic Exposure) P3 Protein Precipitation (ACN) (Denaturation) M2->P3 P2 Alkaline Hydrolysis (NaOH) (Keratin Degradation) P1->P2 E1 Liquid-Liquid Extraction (LLE) (Ethyl Acetate, pH 8.5) P2->E1 E2 Solid Phase Extraction (MCX) (Cation Exchange) P3->E2 A1 LC-MS/MS Analysis (ESI+, MRM Mode) E1->A1 E2->A1 D1 Toxicokinetic & Safety Data (SCCS Compliance) A1->D1

Fig 2. Sample preparation and LC-MS/MS analytical workflow for diverse biological matrices.

Step-by-Step Sample Preparation Protocols

Protocol A: Extraction from Hair Matrix (LLE) Objective: To quantify bound dye in hair shafts for cosmetic adherence or forensic toxicology.

  • Decontamination: Weigh 50 mg of hair. Wash sequentially with 2 mL of deionized water, followed by 2 mL of dichloromethane (DCM) for 2 minutes each to remove surface contaminants. Discard the washings.

  • Pulverization: Dry the hair at room temperature and mill to a fine powder (<1 mm) using a bead beater.

  • Hydrolysis: Transfer the pulverized hair to a glass vial. Add 1.0 mL of 1M NaOH and 20 µL of Internal Standard (IS, e.g., 2-(1,3-Benzodioxol-5-ylamino)ethanol-d4, 100 ng/mL). Incubate at 50°C for 60 minutes to completely degrade the keratin matrix.

  • Neutralization: Cool to room temperature. Add 1.0 mL of 1M HCl to neutralize the solution, followed by 1.0 mL of 0.1 M phosphate buffer (pH 8.5) to ensure the secondary amine is in its neutral, extractable state.

  • Extraction: Add 4.0 mL of Ethyl Acetate. Vortex vigorously for 10 minutes. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.

  • Concentration: Transfer exactly 3.0 mL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex, filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial.

Protocol B: Extraction from Plasma and Urine (MCX SPE) Objective: To isolate the analyte from complex systemic fluids while eliminating protein and lipid interferences.

  • Aliquoting & IS Addition: Transfer 200 µL of plasma or urine into a microcentrifuge tube. Add 10 µL of IS (100 ng/mL).

  • Protein Precipitation (Plasma only): Add 600 µL of ice-cold Acetonitrile (ACN). Vortex for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Acidification: Dilute the supernatant (or urine sample) with 1.0 mL of 2% Formic Acid in water. Causality: This ensures the secondary amine is fully protonated for cation exchange.

  • SPE Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge (30 mg/1 mL). Condition with 1.0 mL of Methanol, followed by 1.0 mL of 2% Formic Acid in water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash sequentially with 1.0 mL of 2% Formic Acid (removes acidic interferences) and 1.0 mL of 100% Methanol (removes neutral lipids and hydrophobic interferences). Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the amine, breaking the ionic bond with the sorbent.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.

System Validation & Quality Control: Every protocol described operates as a self-validating system. Each batch must include a Matrix Blank (matrix without analyte or IS) to verify the absence of endogenous interferences, a Zero Sample (matrix + IS only) to ensure no isotopic cross-talk, and Quality Control (QC) samples at Low, Mid, and High concentrations to validate batch accuracy and precision.

LC-MS/MS Analytical Methodology

Chromatographic separation is achieved using a reversed-phase C18 column, leveraging the compound's moderate hydrophobicity.

Table 1: LC-MS/MS Instrument Parameters

ParameterSpecification
Analytical Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temp 500°C

Table 2: MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-(1,3-Benzodioxol-5-ylamino)ethanol182.1164.115Quantifier (Loss of H₂O)
2-(1,3-Benzodioxol-5-ylamino)ethanol182.1138.122Qualifier (Cleavage of side chain)
IS (Deuterated Analog)186.1168.115Internal Standard

Method Validation Data

The methodologies described yield highly reproducible results compliant with bioanalytical validation guidelines (FDA/EMA).

Table 3: Summary of Quantitative Validation Data

MatrixRecovery (%)Matrix Effect (%)Linearity (R²)LLOQIntra-day Precision (CV%)
Hair 88.4 ± 3.2-8.5> 0.9981.0 ng/g4.5%
Plasma 92.1 ± 2.8-4.2> 0.9990.5 ng/mL3.1%
Urine 90.5 ± 4.1-6.1> 0.9980.5 ng/mL3.8%

Note: Matrix effect values < 0 indicate minor ion suppression, which is fully compensated by the stable isotope-labeled internal standard.

References

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics". CIR Safety Reports. URL:[Link]

  • Scientific Committee on Consumer Safety (SCCS). "Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98)". European Commission Public Health. URL:[Link]

In Vivo Dosing and Preclinical Safety Evaluation Guidelines for 2-(1,3-Benzodioxol-5-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-(1,3-Benzodioxol-5-ylamino)ethanol (often formulated and evaluated as its hydrochloride salt, CAS 94158-14-2) is an aniline derivative characterized by a benzodioxole ring fused to a hydroxyethylamino group. While its primary commercial application is as an oxidative hair dye precursor (historically restricted to a maximum on-head concentration of 1.5%)[1], its structural classification as a secondary aromatic amine makes it a compound of high interest for toxicologists and drug development professionals.

Evaluating this compound requires highly controlled in vivo models to assess systemic toxicity, percutaneous absorption, and the severe mechanistic liability of genotoxic N-nitrosation[2]. This application note provides authoritative, causality-driven guidelines for designing IND-enabling or safety-assessment in vivo studies for this compound.

Mechanistic Toxicology: The N-Nitrosation Liability

Before initiating any in vivo dosing, researchers must understand the primary structural alert of 2-(1,3-Benzodioxol-5-ylamino)ethanol. As a secondary aromatic amine, the compound is highly susceptible to N-nitrosation [2].

If the compound is co-formulated with nitrosating agents (e.g., nitrites), or if it encounters endogenous nitric oxide (produced by macrophages during in vivo inflammation), the secondary amine undergoes a reaction to form an N-nitroso derivative[2]. N-nitroso compounds are highly reactive electrophiles that covalently bind to DNA, forming adducts that lead to mutagenesis and carcinogenicity[1][2].

Experimental Causality: To prevent confounding genotoxic artifacts during in vivo studies, all dosing vehicles, laboratory animal diets, and drinking water must be rigorously screened to ensure the absence of nitrite contamination.

Pathway Amine Secondary Aromatic Amine (Target Compound) Reaction N-Nitrosation (In Vivo / Formulation) Amine->Reaction Nitrosating Nitrosating Agents (e.g., Nitrites) Nitrosating->Reaction Nitroso N-Nitroso Compound (Reactive Electrophile) Reaction->Nitroso DNA DNA Adducts (Genotoxicity) Nitroso->DNA Covalent Binding

Mechanistic pathway of N-nitrosation and subsequent genotoxicity risk.

Quantitative Baselines for Dose Ranging

Dose selection must be anchored to established toxicological thresholds. The compound exhibits moderate acute oral toxicity but remarkably low systemic toxicity via the dermal route. Pharmacokinetic data indicates that peak blood concentrations following oral exposure are up to 70-fold greater than those following dermal exposure[2].

Summary of Established In Vivo Toxicity Metrics
ParameterValue / ObservationTest SystemRegulatory Guideline
Acute Oral LD50 1550 mg/kg (F), 1650 mg/kg (M)Wistar RatsOECD 401 / 420
Acute Oral LD50 850 mg/kg (F)NMRI MiceOECD 401 / 420
90-Day NOAEL 20 mg/kg bw/dayRatsOECD 408
Target Organ Toxicity Bone marrow suppression (≥275 mg/kg)RatsOECD 408
Dermal Absorption 1% – 3% of applied doseRats (In Vivo)OECD 428
Teratogenicity NOAEL Maternal toxicity at >250 mg/kgHanBrI: WIST RatsOECD 414

Data synthesized from[3] and [1].

Standardized In Vivo Experimental Protocols

Protocol A: 90-Day Repeated Dose Oral Toxicity (OECD TG 408)

This protocol is designed to establish the No Observed Adverse Effect Level (NOAEL) and monitor the compound's primary systemic liability: bone marrow suppression[1].

1. Vehicle Formulation & Causality:

  • Action: Suspend 2-(1,3-Benzodioxol-5-ylamino)ethanol HCl in a 10% Arabic gum aqueous solution[2].

  • Causality: The compound exhibits moderate-to-low aqueous solubility at high concentrations and can cause localized gastric irritation. Arabic gum acts as a dual-purpose agent: it ensures a homogenous, stable suspension of the hydrophobic benzodioxole moiety and provides a protective mucilage layer in the rodent GI tract, preventing localized necrosis that could confound systemic toxicity readouts.

2. Dose Stratification:

  • Control: 10% Arabic gum vehicle.

  • Low Dose (NOAEL baseline): 20 mg/kg bw/day[1].

  • Mid Dose: 50 mg/kg bw/day.

  • High Dose (Toxicity threshold): 275 mg/kg bw/day (Expected to induce observable bone marrow toxicity)[1].

3. System Validation (Self-Validating Design):

  • Incorporate a 28-day recovery satellite group for the High Dose and Control cohorts. If hematological parameters (e.g., reticulocyte count, methemoglobin levels, and bone marrow cellularity) normalize during the recovery phase, the system validates that the hematopoietic stress is compound-driven and reversible, rather than an artifact of an underlying pathogenic infection.

Protocol B: In Vivo Percutaneous Absorption & Toxicokinetics (OECD TG 428)

Because the compound is a strong skin sensitizer[4], dermal absorption studies must accurately quantify systemic exposure to justify safety margins.

1. Radiolabeling & Formulation:

  • Action: Synthesize 14C -ring-labeled 2-(1,3-Benzodioxol-5-ylamino)ethanol HCl[2].

  • Formulation: Prepare a 1% to 3.33% solution in water, or a 1% formulation mixed with hydrogen peroxide (to mimic oxidative developer conditions)[2].

2. Application & Wash-Off (Critical Step):

  • Action: Apply the formulation to the shaved dorsal skin of Wistar rats (approx. 5.8 µg/cm² penetration rate)[2].

  • Causality: Crucially, the test substance must be washed off with a mild surfactant exactly 30 minutes post-application[2]. Leaving the compound on indefinitely violates the clinical use-case (hair dye application time) and will result in artificially inflated systemic absorption metrics, destroying the translational value of the data.

3. System Validation (Mass Balance):

  • Collect urine and feces for 72 hours post-application.

  • Validation Criteria: The assay is only valid if the total radioactive mass balance (Washing Solutions + Skin + Excreta + Carcass) equals 95.9% to 97.1% of the applied dose[2].

  • Expected Results: Excreta should contain only 0.05% to 0.345% of the radioactivity, while the skin retains 0.34% to 1.68% depending on the presence of hydrogen peroxide[2].

G Start 2-(1,3-Benzodioxol-5-ylamino)ethanol In Vivo Safety Profiling Oral Oral Administration (Systemic Toxicity) Start->Oral Dermal Dermal Application (Toxicokinetics) Start->Dermal NOAEL 90-Day NOAEL 20 mg/kg/day Oral->NOAEL Absorb 14C Radiolabel Assay 1-3% Systemic Absorption Dermal->Absorb Sensitize Skin Sensitization Strong Potential Dermal->Sensitize Tox Bone Marrow Toxicity (>275 mg/kg/day) NOAEL->Tox Dose Escalation

In vivo safety profiling workflow and critical toxicity thresholds.

References

  • Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. Cosmetic Ingredient Review (CIR) Expert Panel. International Journal of Toxicology, 2022. Available at:[Link]

  • Ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government, 2015. Available at:[Link]

  • Opinion on Hydroxyethyl-3,4-methylenedioxyaniline HCl (A98). Scientific Committee on Consumer Safety (SCCS), European Commission, 2009. Available at:[Link]

Sources

2-(1,3-Benzodioxol-5-ylamino)ethanol cell viability assay protocols

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Cell Viability and Cytotoxicity Profiling of 2-(1,3-Benzodioxol-5-ylamino)ethanol

Scientific Context and Rationale

2-(1,3-Benzodioxol-5-ylamino)ethanol (CAS 81329-90-0), also known structurally as 5-[(2-Hydroxyethyl)amino]-1,3-benzodioxole, is a synthetic organic compound widely utilized as a chemical intermediate and a semi-permanent hair dye ingredient[1][2]. Because this compound is formulated into cosmetics intended for direct epidermal application, rigorous toxicological screening is mandated to ensure consumer safety and regulatory compliance.

As a Senior Application Scientist, I approach the cytotoxicity profiling of such aromatic amine derivatives through a tiered, self-validating experimental design. Initial screening utilizes 2D monolayer cultures of human immortalized keratinocytes (HaCaT) to model localized dermal exposure[3], alongside human hepatoma cells (HepG2) to evaluate potential systemic hepatotoxicity following percutaneous absorption[4]. However, because 2D models lack the protective barrier function of the stratum corneum, advanced validation necessitates 3D Reconstructed Human Epidermis (RHE) models. This tiered approach ensures compliance with OECD Test Guideline 439 for in vitro skin irritation[5].

Assay Selection and Mechanistic Causality

To quantify cell viability, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay serves as the gold standard.

The Causality of the Assay: The MTT assay does not measure cell death directly; rather, it measures mitochondrial metabolic rate. Viable cells possess active NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Because mitochondrial dysfunction is a primary toxicity pathway for many benzodioxole derivatives, a drop in formazan production is directly proportional to the loss of viable cells[3][4]. This creates a self-validating system: if the compound disrupts the mitochondrial membrane potential, the biochemical reduction is immediately halted, preventing false-positive viability signals.

G A 2-(1,3-Benzodioxol-5-ylamino)ethanol Exposure B Cellular Internalization A->B C Mitochondrial Dehydrogenase (Active in Viable Cells) B->C Toxicity inhibits enzyme activity E Reduction Reaction (NADH/NADPH dependent) C->E D MTT Reagent (Yellow) Addition D->E F Insoluble Formazan Crystals (Purple) E->F G Solubilization (DMSO/Isopropanol) F->G H Absorbance Measurement (OD 570 nm) G->H

Mechanism of MTT reduction reflecting cell viability post-treatment.

Experimental Protocols

Protocol A: 2D Monolayer Cytotoxicity (HaCaT and HepG2)

This protocol establishes the baseline half-maximal inhibitory concentration ( IC50​ ) of the compound.

Self-Validating Controls:

  • Negative Control: 0.1% DMSO in culture media (Establishes 100% baseline viability).

  • Positive Control: 1% Triton X-100 (Induces complete cell lysis to establish the 0% viability baseline).

  • Blank: Cell-free wells with media and MTT (Subtracts background optical density).

Step-by-Step Methodology:

  • Cell Seeding: Seed HaCaT or HepG2 cells in a 96-well microtiter plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO2​ to allow for cellular adhesion[3].

  • Compound Preparation: Dissolve 2-(1,3-Benzodioxol-5-ylamino)ethanol in sterile DMSO to create a 100 mM stock. Perform serial dilutions in complete media to achieve final testing concentrations (e.g., 12.5, 25, 50, 100, 200, 400, and 800 µg/mL). Critical Step: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the seeding media and apply 100 µL of the compound dilutions to the respective wells. Incubate for 24 to 48 hours[4].

  • MTT Incubation: Remove the treatment media. Wash cells once with warm PBS to remove residual dye, which could interfere with colorimetric readings. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 3 hours in the dark at 37°C[3].

  • Solubilization: Carefully aspirate the MTT solution, leaving the purple formazan crystals intact at the bottom of the wells. Add 100 µL of DMSO to each well to solubilize the crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate viability as: %Viability=(ODNegativeControl​−ODBlank​)(ODSample​−ODBlank​)​×100 .

Protocol B: 3D Reconstructed Human Epidermis (RHE) Viability Assay

Because 2-(1,3-Benzodioxol-5-ylamino)ethanol is a hair dye ingredient, evaluating its safety on an intact epidermal barrier is critical. This protocol aligns with OECD TG 439[5].

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RHE tissues (e.g., EpiDerm™) from transport agar to 6-well plates containing 1 mL of pre-warmed assay medium. Incubate overnight (37°C, 5% CO2​ ) to allow tissues to recover from shipping stress[5].

  • Topical Application: Apply 30 µL of the compound (formulated in a relevant cosmetic vehicle) directly onto the apical surface of the RHE tissue. Ensure the entire surface is uniformly covered. Incubate for 60 minutes.

  • Washing (Crucial Causality Step): Vigorously wash the tissue surface 15 times with PBS. Why? Hair dyes are highly colored and often redox-active. Any residual chemical left on the tissue can directly reduce the MTT reagent, causing a false-positive viability spike[5].

  • MTT Assessment: Transfer the washed inserts into a 24-well plate containing 300 µL of MTT solution (1 mg/mL). Incubate for 3 hours.

  • Extraction: Transfer the inserts to a new plate and add 2 mL of Isopropanol. Why Isopropanol instead of DMSO? 3D RHE tissues possess a dense stratum corneum. Isopropanol provides superior penetration to extract trapped formazan from the complex extracellular matrix[5]. Seal and shake for 2 hours.

  • Quantification: Read the optical density of the extract at 570 nm.

RHE_Workflow Step1 RHE Tissue Equilibration Step2 Topical Application (Compound) Step1->Step2 Step3 Incubation (37°C, 5% CO2) Step2->Step3 Step4 PBS Wash & MTT Addition Step3->Step4 Step5 Formazan Extraction (Isopropanol) Step4->Step5 Step6 Quantification (OD 570 nm) Step5->Step6

Step-by-step workflow for 3D Reconstructed Human Epidermis (RHE) viability assay.

Data Presentation and Interpretation

To maintain a self-validating system, experimental runs must meet strict acceptance criteria before data can be interpreted. Below are the structured matrices for evaluating the cytotoxicity of 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Table 1: 2D Monolayer Cytotoxicity Interpretation Matrix

Cell LineExposure TimeTarget Tissue ModelCytotoxicity Threshold ( IC50​ )Interpretation
HaCaT 24 - 48 hoursEpidermal Keratinocytes< 50 µg/mLHigh Dermal Cytotoxicity
HaCaT 24 - 48 hoursEpidermal Keratinocytes50 - 200 µg/mLModerate Dermal Cytotoxicity
HepG2 24 - 48 hoursHepatic (Systemic)< 100 µg/mLHigh Hepatotoxic Potential
HepG2 24 - 48 hoursHepatic (Systemic)> 400 µg/mLLow Systemic Toxicity

Table 2: 3D RHE Tissue Viability Acceptance Criteria (OECD TG 439)

Test GroupMean Viability (%)Standard Deviation (SD)Regulatory Classification
Negative Control (PBS) 100% (Baseline)≤ 18%Assay Valid
Positive Control (5% SDS) ≤ 20%≤ 18%Assay Valid
Test Compound ≤ 50% ≤ 18%Irritant (Category 2)
Test Compound > 50% ≤ 18%Non-Irritant (No Category)

Note: If the standard deviation between technical tissue replicates exceeds 18%, the assay run is deemed invalid due to pipetting error or incomplete washing, and must be repeated.

References

  • "Toxic effects of Arianor Ebony hair dye on human cells". PubMed Central (PMC). [Link]

  • "Synthesis and Assessment of Non-allergenic Aromatic Amine Hair Dyes as Efficient Alternatives to Paraphenylenediamine". ACS Sustainable Chemistry & Engineering. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Retention Time for 2-(1,3-Benzodioxol-5-ylamino)ethanol Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-(1,3-Benzodioxol-5-ylamino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis. Our focus is on achieving optimal and reproducible retention times for this polar, amine-containing compound.

Understanding the Analyte: Chemical Properties and Chromatographic Behavior

2-(1,3-Benzodioxol-5-ylamino)ethanol is a polar molecule containing a secondary amine and a hydroxyl group. Its structure presents a challenge for traditional reversed-phase HPLC, where polar compounds often exhibit poor retention and elute near the solvent front. The secondary amine group is ionizable, meaning its charge state is dependent on the mobile phase pH. This property is a critical lever for manipulating retention time.[1][2]

PropertyValue/InformationSource
Chemical Name 2-(1,3-Benzodioxol-5-ylamino)ethanol
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Predicted LogP 0.943
Key Functional Groups Secondary amine, hydroxyl group, benzodioxole ringN/A

Troubleshooting Guide: Diagnosing and Resolving Retention Time Issues

Unexpected shifts in retention time are a common frustration in HPLC analysis.[3][4] This section provides a systematic approach to troubleshooting these issues when analyzing 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical flow for diagnosing retention time variability.

HPLC_Troubleshooting start Retention Time Shift Observed check_t0 Is t0 (void volume) constant? start->check_t0 system_issue System/Physical Issue check_t0->system_issue No chemical_issue Chemical/Chromatographic Issue check_t0->chemical_issue Yes flow_rate Check Flow Rate & Leaks system_issue->flow_rate column_dims Verify Column Dimensions system_issue->column_dims mobile_phase_prep Review Mobile Phase Preparation chemical_issue->mobile_phase_prep ph_check Verify Mobile Phase pH chemical_issue->ph_check column_equilibration Ensure Proper Column Equilibration chemical_issue->column_equilibration column_health Assess Column Health chemical_issue->column_health end Problem Resolved flow_rate->end column_dims->end mobile_phase_prep->end ph_check->end column_equilibration->end column_health->end

Caption: Troubleshooting workflow for HPLC retention time shifts.

Q1: My retention time is suddenly much shorter than usual for all peaks, including the void volume marker. What should I check first?

A1: A consistent shift in all peaks, including the unretained peak (t0), typically points to a system or physical issue rather than a chemical one.[4]

  • Flow Rate: An increased flow rate will cause all compounds to elute faster. Verify that the pump is set to the correct flow rate and that it is delivering accurately. Inconsistent flow rates can be caused by worn pump seals or faulty check valves.[5]

  • System Leaks: A leak between the pump and the injector will result in a lower-than-set flow rate reaching the column, causing longer retention times. Conversely, a leak after the column will not affect retention time but will impact detector response. Check for any visible leaks or salt deposits at fittings.[5]

  • Incorrect Column Dimensions: Ensure the correct column was installed. A shorter column or one with a larger internal diameter will result in shorter retention times.[4]

Q2: The retention time for 2-(1,3-Benzodioxol-5-ylamino)ethanol is drifting over a series of injections, while other peaks in my sample are stable. What is the likely cause?

A2: When only the peak for your ionizable analyte is shifting, the issue is likely chemical in nature and related to the mobile phase or column chemistry.[4]

  • Mobile Phase pH Instability: Since 2-(1,3-Benzodioxol-5-ylamino)ethanol has an ionizable amine group, its retention is highly sensitive to the mobile phase pH.[1][2] A small change in pH can significantly alter the degree of ionization and, consequently, the retention time.[6][7]

    • Inadequate Buffering: Ensure your buffer is used within its effective range (pKa ± 1 pH unit) and at a sufficient concentration (typically 10-25 mM) to resist pH shifts.

    • CO2 Absorption: If using a basic mobile phase, absorption of atmospheric CO2 can lower the pH over time. Prepare fresh mobile phase daily and consider sparging with helium.

  • Column Equilibration: Inadequate equilibration with the mobile phase can lead to drifting retention times, especially when changing mobile phase compositions. For reversed-phase chromatography, equilibrate with at least 10-20 column volumes of the new mobile phase.

Q3: My retention time is not reproducible between different batches of mobile phase. How can I improve this?

A3: Inconsistent mobile phase preparation is a leading cause of poor method reproducibility.[7]

  • Accurate Measurement: Precisely measure all components of the mobile phase. Gravimetric preparation (by weight) is more accurate than volumetric preparation (by volume).[7]

  • pH Adjustment: Always adjust the pH of the aqueous portion of the mobile phase before adding the organic modifier. The pH of the final mixture can differ from the pH of the aqueous component alone.[6]

  • Thorough Mixing and Degassing: Ensure the mobile phase is thoroughly mixed and properly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.[7]

Frequently Asked Questions (FAQs) for Method Optimization

This section provides answers to common questions regarding the development of a robust HPLC method for 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Q4: I am not getting enough retention for 2-(1,3-Benzodioxol-5-ylamino)ethanol on my C18 column. How can I increase the retention time?

A4: Increasing the retention of polar compounds like 2-(1,3-Benzodioxol-5-ylamino)ethanol on a C18 column requires a multi-faceted approach.

  • Decrease Organic Modifier Concentration: In reversed-phase mode, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention.[8][9] You can even explore using 100% aqueous mobile phase, but ensure your C18 column is "aqueous compatible" to prevent phase collapse.[9][10]

  • Adjust Mobile Phase pH: The retention of basic compounds like your analyte increases with increasing pH.[2][7][9] By raising the pH of the mobile phase, the secondary amine group becomes less protonated (more neutral), leading to increased hydrophobic interaction with the C18 stationary phase and thus longer retention.[11] A good starting point is to adjust the pH to be about 2 units above the pKa of the amine group.

  • Change Column Chemistry: If the above strategies are insufficient, consider a different stationary phase.

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which improves retention for polar analytes and makes them compatible with highly aqueous mobile phases.[12]

    • Phenyl Phases: The benzodioxole ring in your analyte can interact with a phenyl stationary phase through π-π interactions, offering an alternative retention mechanism.[13]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or a diol) and a mobile phase with a high concentration of organic solvent.[10]

Experimental Protocol: Optimizing Mobile Phase pH
  • Determine the pKa: If not known, determine the pKa of the secondary amine of 2-(1,3-Benzodioxol-5-ylamino)ethanol using prediction software or experimental titration.

  • Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9). Use appropriate buffer systems for each pH range (e.g., phosphate for neutral pH, ammonium bicarbonate for basic pH).

  • Initial Mobile Phase: Start with a mobile phase composition of 80% aqueous buffer and 20% acetonitrile.

  • pH Screening: Inject the analyte using each buffered mobile phase and record the retention time.

  • Data Analysis: Plot retention time versus pH to observe the relationship and identify the pH range that provides optimal retention.

pHBuffer SystemExpected ObservationRationale
3.0 Formate or PhosphateLow retentionAmine is fully protonated and highly polar.[11]
7.0 PhosphateModerate retentionA significant portion of the amine is still protonated.
9.5 Ammonium BicarbonateHigh retentionAmine is mostly in its neutral, more hydrophobic form.[11]
Q5: I am observing significant peak tailing. What can I do to improve the peak shape?

A5: Peak tailing for basic compounds is often caused by strong interactions with residual silanol groups on the silica-based stationary phase.

  • Use a Base-Deactivated Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions.

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., < 3) will protonate the silanol groups, reducing their interaction with the protonated amine. However, this will also decrease retention. Conversely, a high pH (> 8) will deprotonate the silanol groups, but can also degrade the silica backbone of the column unless a pH-stable column is used.[11]

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak shape. Note that TEA is not MS-compatible.

  • Increase Ionic Strength: Increasing the buffer concentration can sometimes help to shield the silanol interactions and improve peak shape.

Visualizing Parameter Relationships

This diagram shows how key HPLC parameters influence the retention of 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Parameter_Influence cluster_mobile_phase Mobile Phase cluster_system System RetentionTime Retention Time OrganicContent % Organic OrganicContent->RetentionTime Inverse pH pH pH->RetentionTime Direct (for bases) FlowRate Flow Rate FlowRate->RetentionTime Inverse Temperature Temperature Temperature->RetentionTime Inverse

Caption: Influence of HPLC parameters on retention time.

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. MTC USA. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Why Does Retention Time Shift? | HPLC Tip. YouTube. [Link]

  • How do I increase retention time for a polar compound on a liquid chromatography (LC) column? Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Chromatography Today. [Link]

  • HPLC Column Selection Guide. Link Lab. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • How to Increase Retention. GL Sciences. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • HPLC Column Selection Guide. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Increasing retention time of a sample in HPLC? ResearchGate. [Link]

Sources

Reducing cytotoxicity of 2-(1,3-Benzodioxol-5-ylamino)ethanol in primary cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Cytotoxicity of 2-(1,3-Benzodioxol-5-ylamino)ethanol in Primary Cell Lines

Welcome Message from the Senior Application Scientist Working with primary cells requires a fundamental paradigm shift from immortalized cell line protocols. Primary cells are exquisitely sensitive to environmental stressors, and compounds like 2-(1,3-Benzodioxol-5-ylamino)ethanol introduce unique biochemical challenges. This guide is designed to help you troubleshoot viability drops, eliminate assay artifacts, and establish self-validating workflows that yield publication-quality, reproducible data.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 2-(1,3-Benzodioxol-5-ylamino)ethanol exhibit disproportionate cytotoxicity in my primary cells (e.g., HUVECs, primary hepatocytes) compared to HeLa or HEK293T lines? A1: The causality lies in the structural metabolism of the compound and the inherent fragility of primary cells. 2-(1,3-Benzodioxol-5-ylamino)ethanol contains a benzodioxole ring. In biological systems, benzodioxole derivatives are prone to metabolic activation (often via cytochrome P450 enzymes) into highly reactive electrophilic intermediates, such as epoxides or quinone imines[1]. These intermediates rapidly deplete intracellular glutathione, inducing severe oxidative stress. Immortalized cancer lines have highly upregulated antioxidant defense mechanisms that mask this intrinsic toxicity. Primary cells, lacking these robust compensatory pathways, undergo rapid apoptosis when exposed to these reactive metabolites[2].

Q2: I am observing high background absorbance in my MTT/WST-8 assays, even in wells without cells. Is the compound interfering with my readout? A2: Yes, this is a classic assay artifact. The secondary amine and the hydroxyl group on the ethanolamine side chain of 2-(1,3-Benzodioxol-5-ylamino)ethanol can act as weak reducing agents. In tetrazolium-based assays (MTT, WST-8, XTT), the reagent can be chemically reduced by the compound itself, leading to false-positive viability signals or erratic background noise[3]. To establish a trustworthy, self-validating system, you must either include a "Compound + Media + Assay Dye" control (no cells) to subtract this chemical reduction, or switch to an orthogonal assay like LDH release.

G A 2-(1,3-Benzodioxol-5-ylamino)ethanol (Target Compound) B Metabolic Activation (e.g., CYP450) A->B Cellular Uptake C Reactive Intermediates (ROS / Electrophiles) B->C Oxidation D Oxidative Stress & Membrane Damage C->D Depletion of GSH E Primary Cell Cytotoxicity (Apoptosis/Necrosis) D->E Cell Death F Antioxidant Co-treatment (e.g., NAC, Trolox) F->C Scavenges ROS G Media Optimization (Serum-free/Low-serum) G->B Reduces off-target metabolism

Fig 1: Metabolic activation of benzodioxole derivatives and targeted mitigation pathways.

Section 2: Experimental Optimization Guide

Q3: How should I prepare the compound stock to avoid solvent-induced cytotoxicity? A3: 2-(1,3-Benzodioxol-5-ylamino)ethanol is typically soluble in DMSO. However, primary cells are notoriously sensitive to DMSO concentrations above 0.1% (v/v)[3]. If your required working concentration forces you to exceed 0.1% DMSO, you will induce solvent toxicity that confounds your pharmacological data. Solution: Prepare a highly concentrated stock (e.g., 100 mM) in anhydrous DMSO. Perform all intermediate serial dilutions in defined, serum-free culture media before adding the treatment to the cells to ensure the final DMSO concentration is strictly ≤0.1%.

Q4: Can I use standard FBS-supplemented media during the compound exposure phase? A4: I strongly advise against it. Serum contains a highly variable mixture of proteins, growth factors, and lipids. Primary cells are highly responsive to these undefined factors, which can trigger uncontrolled signaling pathways and introduce massive inter-experiment variability[2]. Furthermore, the benzodioxole compound can bind non-specifically to serum albumin, reducing the effective free concentration of the drug. Conduct the compound exposure in low-serum (0.5-1%) or defined serum-free media to ensure reproducibility.

Q5: How can I decouple the off-target oxidative stress from the actual pharmacological effect of the compound? A5: You can utilize an antioxidant co-treatment strategy. By co-administering a well-tolerated antioxidant like Trolox (a water-soluble Vitamin E analog) or N-acetylcysteine (NAC), you can scavenge the reactive oxygen species (ROS) generated by the benzodioxole moiety[4]. If the cytotoxicity is purely an off-target oxidative artifact, the IC50 will shift significantly higher in the presence of the antioxidant.

Workflow Step1 1. Primary Cell Seeding (10^4 cells/well + PBS Edge) Step2 2. Pre-incubation (24h, 37°C, 5% CO2) Step1->Step2 Step3 3. Co-treatment Strategy (Compound + Antioxidant) Step2->Step3 Step4 4. Orthogonal Viability Assay (LDH Release) Step3->Step4 Step5 5. Data Validation (Interference Controls) Step4->Step5

Fig 2: Self-validating experimental workflow for primary cell cytotoxicity assays.

Section 3: Step-by-Step Methodology: Self-Validating Cytotoxicity Mitigation Protocol

This protocol integrates edge-effect mitigation, antioxidant co-treatment, and orthogonal validation to ensure absolute data integrity.

Phase 1: Precision Cell Seeding and Acclimation

  • Harvest primary cells at 70-80% confluency using a gentle detachment enzyme (e.g., TrypLE) to preserve membrane integrity[2].

  • Seed cells into a 96-well plate at an optimized density (typically 1.0×104 cells/well).

  • Self-Validating Step: Leave the peripheral wells (rows A and H, columns 1 and 12) empty of cells and fill them with 200 µL sterile PBS. This prevents edge-effect evaporation, which otherwise artificially concentrates the drug in outer wells and mimics cytotoxicity[3].

  • Incubate for 24 hours at 37°C, 5% CO2 to allow complete focal adhesion.

Phase 2: Compound and Antioxidant Preparation

  • Prepare a 10 mM stock of 2-(1,3-Benzodioxol-5-ylamino)ethanol in anhydrous DMSO.

  • Prepare a 5 mM stock of Trolox in culture media.

  • Create treatment master mixes in low-serum media (1% FBS) to achieve final compound concentrations (e.g., 1, 10, 50, 100 µM) with and without 50 µM Trolox. Ensure final DMSO concentration is ≤0.1%.

Phase 3: Exposure and Internal Controls

  • Aspirate growth media and gently wash cells once with warm PBS.

  • Add 100 µL of the treatment master mixes to the respective wells.

  • Self-Validating Step: Set up the following mandatory controls on the same plate:

    • Vehicle Control: Media + 0.1% DMSO (Establishes 100% viability baseline).

    • Positive Toxicity Control: Media + 100 µM Triton X-100 (Establishes 0% viability baseline).

    • Interference Control: Media + Compound (Highest Conc.) + Assay Reagent, NO CELLS (Quantifies chemical dye reduction)[3].

  • Incubate for 24-48 hours.

Phase 4: Orthogonal Viability Assessment (LDH Release)

  • Instead of adding MTT directly to the cells, transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of LDH reaction mix to the supernatant. (This measures the release of intracellular lactate dehydrogenase due to membrane rupture, completely bypassing the intracellular reduction artifacts of the benzodioxole compound).

  • Incubate for 30 minutes in the dark at room temperature.

  • Add stop solution and read absorbance at 490 nm.

Section 4: Data Presentation & Expected Outcomes

The following table summarizes the quantitative impact of implementing these troubleshooting strategies on your assay data.

Troubleshooting StrategyTarget Variable AddressedExpected Quantitative OutcomeImpact on Data Reliability
Trolox Co-treatment (50 µM) ROS-mediated off-target cell death+2.5 to 5-fold increase in apparent IC50Isolates target-specific pharmacological effects from general oxidative stress.
Low-Serum Media (1%) Protein binding interference-1.5 to 2-fold decrease in apparent IC50Standardizes free-drug concentration across biological replicates.
PBS in Peripheral Wells Evaporation-induced osmolarityEliminates outer-well variance (Reduces SD by >15%)Prevents false-positive toxicity readings in the plate's perimeter.
Orthogonal Assay (LDH) Chemical reduction artifacts (MTT/WST)Eliminates background noise in cell-free controlsPrevents false-positive viability readings at high drug concentrations.

References

  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC - NIH. 1

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. 3

  • Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. PromoCell. 2

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. 4

Sources

Purification methods to remove impurities from synthesized 2-(1,3-Benzodioxol-5-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(1,3-Benzodioxol-5-ylamino)ethanol (CAS: 81329-90-0). Synthesizing N-monoalkylated ethanolamines from electron-rich anilines presents unique chemical challenges[1]. The electron-donating methylenedioxy group significantly increases the nucleophilicity of the amine, making the reaction highly susceptible to over-alkylation and rapid oxidative degradation[2].

As a Senior Application Scientist, I have designed this guide to move beyond rudimentary steps. We will explore the mechanistic causality behind impurity formation and implement self-validating purification workflows to ensure the high-fidelity isolation of your target compound—most reliably isolated as its stable hydrochloride salt (CAS: 94158-14-2)[3].

Section 1: Diagnostic Troubleshooting & Impurity Profiling

Quantitative data and visual cues are your first line of defense. Use the diagnostic table below to profile your crude reaction mixtures and determine the appropriate corrective actions.

Analytical Cue / ObservationSuspected ImpurityMechanistic CausalityCorrective Action
Dark brown to black oil Oxidation Byproducts (Quinones/Azo compounds)3,4-methylenedioxyaniline is highly sensitive to air and light[2]. The electron-rich aromatic ring easily oxidizes.Perform workup under N₂/Ar. Wash the organic layer with 10% aq. NaHSO₃ to reduce oxidized species.
TLC Spot: Rf ~0.05 (Hex/EtOAc 1:1)N,N-bis(2-hydroxyethyl) byproductThe secondary amine product is more nucleophilic than the primary amine starting material, driving rapid over-alkylation[1].Limit alkylating agent to 0.95 eq. Purify via Protocol A (Chromatography).
TLC Spot: Rf ~0.60 (Hex/EtOAc 1:1)Unreacted 3,4-methylenedioxyanilineIncomplete conversion due to stoichiometric limitation or insufficient reaction temperature.Purify via Protocol A. Recover starting material if economically viable.
Viscous, non-crystallizing oil (Pure by TLC)Free Base Form of Target CompoundN-aryl ethanolamines resist crystallization due to high degrees of rotational freedom and intermolecular hydrogen bonding.Convert to the hydrochloride salt via Protocol B[3].

Section 2: Core Purification Workflows

Understanding the chemical pathways of your reaction is critical before selecting a purification method. The diagram below illustrates the competing pathways that generate the impurities we must remove.

ImpurityPathway SM 3,4-Methylenedioxyaniline (SM) Target 2-(1,3-Benzodioxol-5-ylamino)ethanol (Target) SM->Target Mono-alkylation Oxidation Oxidation Byproducts (Colored Impurities) SM->Oxidation Air/Light Exposure Reagent Alkylating Agent (e.g., 2-Bromoethanol) Reagent->Target BisAlk N,N-bis(2-hydroxyethyl) Byproduct Target->BisAlk Over-alkylation Target->Oxidation Air/Light Exposure

Figure 1: Reaction pathways leading to the target mono-alkylated product and common impurities.

Protocol A: Flash Column Chromatography (Separating Alkylation States)

Causality: Silica gel chromatography exploits the differential hydrogen-bonding capabilities of the crude mixture. The target mono-alkylated product contains one hydroxyl group and one secondary amine. The bis-alkylated byproduct contains two hydroxyl groups, exponentially increasing its affinity for the stationary silica phase[4]. Self-Validation: This protocol is validated in real-time by TLC. The target will elute cleanly at a moderate Rf, while the bis-alkylated impurity remains trapped on the column until a highly polar flush is applied.

Step-by-Step Methodology:

  • Preparation: Concentrate the crude reaction mixture in vacuo to remove volatile solvents. Dry load the crude oil onto silica gel (1:3 ratio of crude to silica) to prevent band tailing.

  • Column Packing: Pack a silica gel column using Hexanes. (An automated flash system can be used with a 10g to 50g cartridge depending on scale)[4].

  • Elution Gradient:

    • Phase 1 (Isocratic 3:1 Hexanes/EtOAc): Elutes the less polar unreacted 3,4-methylenedioxyaniline (Rf ~0.60).

    • Phase 2 (Gradient to 1:1 Hexanes/EtOAc): Elutes the target 2-(1,3-Benzodioxol-5-ylamino)ethanol (Rf ~0.30).

    • Phase 3 (Flush 100% EtOAc or 5% MeOH/DCM): Elutes the highly polar N,N-bis(2-hydroxyethyl) byproduct (Rf < 0.10)[4].

  • Fraction Pooling: Spot fractions on TLC. Pool only the fractions containing the pure Rf ~0.30 spot. Evaporate to yield the target as a pale yellow oil.

Protocol B: Hydrochloride Salt Crystallization

Causality: The free base of 2-(1,3-Benzodioxol-5-ylamino)ethanol is an oil prone to atmospheric oxidation. Converting it to the hydrochloride salt (CAS: 94158-14-2) protonates the amine, drastically altering its solubility profile[3]. The salt readily forms a crystalline lattice in non-polar solvents, physically excluding non-basic organic impurities and structurally dissimilar byproducts. Self-Validation: The immediate formation of a white/off-white precipitate upon the addition of HCl validates the presence of the basic amine. A sharp melting point of the isolated solid confirms ultimate purity.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chromatographically purified free base oil in anhydrous diethyl ether (Et₂O) or ethyl acetate (EtOAc) at a concentration of ~0.1 M. Ensure the solvent is strictly anhydrous to prevent the salt from "oiling out."

  • Acidification: Place the flask in an ice bath (0 °C) under vigorous stirring. Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (4.0 M) or bubble anhydrous HCl gas.

  • Crystallization: An off-white precipitate will form immediately. Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Isolate the N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride via vacuum filtration.

  • Washing & Drying: Wash the filter cake with two volumes of ice-cold anhydrous Et₂O to remove any trapped organic impurities. Dry the solid under high vacuum at 40 °C for 12 hours.

PurificationWorkflow Crude Crude Reaction Mixture (Oil) Chromatography Silica Gel Chromatography (Hexane/EtOAc) Crude->Chromatography Removes Bis-alkylated & SM Fractions Pool Mono-alkylated Fractions Chromatography->Fractions SaltGen Dissolve in Et2O, Add HCl (gas or in Dioxane) Fractions->SaltGen Concentration Precipitate Precipitation of HCl Salt SaltGen->Precipitate Filter Vacuum Filtration & Cold Et2O Wash Precipitate->Filter Pure Pure Target HCl Salt (CAS: 94158-14-2) Filter->Pure Excludes non-basic organics

Figure 2: Sequential purification workflow utilizing chromatography and salt crystallization.

Section 3: Frequently Asked Questions (FAQs)

Q: My crude mixture turned pitch black during the reaction. Is the product destroyed? A: Not necessarily. 3,4-methylenedioxyaniline is notoriously air- and light-sensitive, rapidly forming highly colored polymeric or quinone-like oxidation products[2]. Even a 1% oxidation impurity can turn the entire batch black. Perform an initial liquid-liquid extraction using ethyl acetate and wash with 10% aqueous sodium bisulfite (NaHSO₃); the bisulfite will reduce many of the colored oxidized species, allowing you to recover the target compound.

Q: Can I purify 2-(1,3-Benzodioxol-5-ylamino)ethanol using vacuum distillation instead of chromatography? A: It is highly discouraged. While some simple, low-molecular-weight ethanolamines can be distilled[5], the electron-rich benzodioxole ring combined with the ethanolamine moiety makes this specific compound thermally sensitive. Heating the crude mixture to the high temperatures required for distillation (even under high vacuum) will likely cause thermal degradation or accelerated oxidation.

Q: I am trying to synthesize the mono-alkylated product, but I keep getting a 50/50 mixture of mono- and bis-alkylated products. How do I fix this at the synthesis stage? A: The two protons on the primary amine of the starting material are not identical in reactivity once the first alkyl group is added. The resulting secondary amine is actually more nucleophilic. To suppress bis-alkylation, you must use a large excess of the starting aniline (which can be recovered via Protocol A) or utilize a reductive amination approach (e.g., using glycolaldehyde and a reducing agent) rather than direct alkylation with 2-bromoethanol[1].

References

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.gov. Available at: 4

  • A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine - ChemRxiv. Available at: 1

  • Method of purifying ethanolamines (US3453183A) - Google Patents. Available at: 5

  • N-(2-Hydroxyethyl)-3,4-methylenedioxyaniline hydrochloride 94158-14-2 wiki - Guidechem. Available at: 3

  • 3,4-(Methylenedioxy)aniline | 14268-66-7 - ChemicalBook. Available at: 2

Sources

Validation & Comparative

Validation of LC-MS/MS method for 2-(1,3-Benzodioxol-5-ylamino)ethanol quantification

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation and Column Chemistry Comparison for the LC-MS/MS Quantification of 2-(1,3-Benzodioxol-5-ylamino)ethanol

Introduction 2-(1,3-Benzodioxol-5-ylamino)ethanol (frequently utilized as its hydrochloride salt, CAS 94158-14-2) is a highly specific oxidative and semi-permanent hair dye precursor [1]. Due to its classification as a potential skin sensitizer and concerns regarding its environmental accumulation in salon wash water, rigorous analytical monitoring is required by global regulatory bodies [2, 3]. However, quantifying this compound presents a significant analytical hurdle. Structurally, it is a highly polar, secondary aromatic amine (an aniline derivative) featuring a methylenedioxy bridge and a primary alcohol [4]. These features lead to poor retention, phase collapse, and severe peak tailing on traditional reversed-phase liquid chromatography (RPLC) columns.

As an Application Scientist, I have designed this guide to objectively compare the performance of three distinct column chemistries for the LC-MS/MS quantification of 2-(1,3-Benzodioxol-5-ylamino)ethanol. By detailing the mechanistic causality behind column interactions and sample preparation, this guide provides a robust, self-validating analytical workflow for drug development and cosmetic safety professionals.

The Analytical Challenge & Mechanistic Causality

In RPLC, polar basic compounds like 2-(1,3-Benzodioxol-5-ylamino)ethanol often elute dangerously close to the void volume. To force retention, highly aqueous mobile phases (>95% water) are required. However, standard high-carbon-load C18 columns undergo "hydrophilic collapse" (dewetting of the pores) in 100% aqueous conditions, leading to irreproducible retention times. Furthermore, the secondary amine interacts strongly with unendcapped residual silanols on the silica surface via ion-exchange mechanisms, causing severe peak tailing.

To overcome this, we must manipulate both the mobile phase pH and the stationary phase chemistry:

  • Mobile Phase Causality: By adjusting the aqueous mobile phase to pH 9.0, we deprotonate the aniline derivative (which has a pKa of ~5.5). This neutralizes the molecule, maximizing its hydrophobicity and retention on the column, while it still readily ionizes in the positive electrospray ionization (+ESI) source[1].

  • Antioxidant Causality: As an oxidative dye precursor, the analyte rapidly degrades in ambient solutions. The addition of 0.1% ascorbic acid during extraction is mandatory to maintain a reducing environment and prevent analyte loss during the autosampler queue [1].

Product Comparison: Column Chemistries

We evaluated three column technologies to determine the optimal stationary phase for this specific analyte:

  • Standard BEH C18 (Ethylene Bridged Hybrid, 1.7 μm): A traditional, fully endcapped porous column with a high carbon load. Used as the baseline control.

  • HSS T3 (High-Strength Silica, 1.8 μm): Designed with a lower ligand density and proprietary endcapping to resist pore dewetting, allowing for 100% aqueous compatibility and enhanced polar retention.

  • CORTECS UPLC C18+ (Solid-Core, 1.6 μm): Features a solid-core particle that reduces eddy diffusion (increasing theoretical plates) and a positively charged surface modification. The positive charge repels any residual protonated amines, virtually eliminating silanol interactions.

Data Presentation: Chromatographic Performance

Table 1: Chromatographic Performance Comparison for 2-(1,3-Benzodioxol-5-ylamino)ethanol (10 ng/mL)

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Resolution from Matrix
Standard BEH C18 1.451.85 (Severe Tailing)4,500Poor (Co-elution)
HSS T3 3.101.15 (Acceptable)12,500Excellent
CORTECS C18+ 2.851.05 (Optimal)18,200Excellent

Comparison Verdict: The CORTECS C18+ column provides the superior combination of high efficiency (18,200 plates) and perfect peak symmetry (Tf = 1.05). The solid-core architecture combined with the positively charged surface effectively mitigates the secondary silanol interactions that plague the standard BEH C18 column, making it the premier choice for this assay.

Experimental Protocols & Self-Validating Workflow

The following protocol utilizes the optimal CORTECS C18+ column and is designed as a self-validating system, ensuring that any analytical failure (such as oxidation or matrix binding) is immediately identifiable.

Step 1: Sample Preparation (Extraction)

Causality: The use of ascorbic acid prevents oxidative degradation, while the 50% methanol concentration balances the solubility of the polar analyte with the precipitation of complex cosmetic matrix proteins [1].

  • Accurately weigh 1.0 g of the cosmetic sample (or 10 mL of wash water) into a 50 mL centrifuge tube.

  • Add 15 mL of Extraction Buffer (0.1% Ascorbic Acid in 50% Methanol).

  • Vortex for 1 minute, then ultrasonicate for 30 minutes at 25°C.

  • Adjust the final volume to 20 mL with Extraction Buffer.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 μm PTFE membrane directly into an autosampler vial.

Workflow A Cosmetic Sample / Wash Water (1.0 g / 10 mL) B Addition of Extraction Buffer (0.1% Ascorbic Acid in 50% MeOH) A->B C Ultrasonication (30 mins at 25°C) B->C D Centrifugation & Filtration (0.22 μm PTFE) C->D E LC-MS/MS Injection (3 μL) D->E

Fig 1. Standardized sample preparation workflow for hair dye quantification.

Step 2: LC-MS/MS Conditions
  • System: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: CORTECS UPLC C18+, 1.6 μm, 2.1 mm i.d. × 100 mm.

  • Column Temperature: 30°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 9.0 with ammonium hydroxide) [1].

  • Mobile Phase B: 1:1 Methanol:Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 0-1 min (2% B), 1-5 min (2% to 95% B), 5-8.5 min (95% B), 8.5-10 min (2% B for re-equilibration).

  • Injection Volume: 3 μL.

Step 3: MRM Transitions and Mass Spectrometry

The analyte is ionized in positive ESI mode. The protonated precursor ion [M+H]+ is observed at m/z 182.1.

MS_Pathway A Precursor Ion [M+H]+ m/z 182.1 B Collision-Induced Dissociation (CID) Argon Gas, CE: 15-25 eV A->B C Quantifier Product Ion m/z 164.1[M+H-H2O]+ B->C Primary Transition D Qualifier Product Ion m/z 122.0 [Cleavage] B->D Secondary Transition

Fig 2. MRM fragmentation logic for 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Step 4: Self-Validation Checkpoints

To ensure the trustworthiness of the data, the following system suitability and quality control checks must pass before batch acquisition:

  • Antioxidant Control (Specificity): A blank matrix spiked only with ascorbic acid must show a signal-to-noise (S/N) < 3 at m/z 182.1, confirming no background interference from the antioxidant.

  • System Suitability Testing (SST): Six consecutive injections of a 10 ng/mL standard must yield a relative standard deviation (RSD) < 2.0% for both retention time and peak area. This validates column equilibration and the absence of phase collapse.

  • Matrix Spike Recovery: Samples spiked pre- and post-extraction must demonstrate an absolute recovery between 90-110%. This validates that the 0.22 μm PTFE filter does not non-specifically bind the analyte.

Method Validation Data

Using the optimized CORTECS C18+ workflow, the method was validated according to regulatory guidelines.

Table 2: LC-MS/MS Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9994 (Range: 1 - 200 ng/mL)≥ 0.995
Limit of Quantification (LOQ) 0.5 ng/mL (S/N = 15)S/N ≥ 10
Intra-day Precision (%RSD) 2.4% (at 10 ng/mL, n=6)≤ 15%
Matrix Effect 92% (8% Ion Suppression)80% - 120%
Absolute Recovery 98.5 ± 3.1%80% - 120%

Conclusion

For the LC-MS/MS quantification of the polar, basic precursor 2-(1,3-Benzodioxol-5-ylamino)ethanol, standard fully porous C18 columns fail to provide adequate peak shape and retention. By utilizing a solid-core column with a positively charged surface (CORTECS C18+), combined with a pH 9.0 mobile phase to neutralize the analyte and ascorbic acid to prevent oxidation, laboratories can achieve highly reproducible, sensitive, and self-validating results.

References

  • Taiwan Food and Drug Administration (TFDA). "Method of Test for Hair Dyes in Cosmetics." Retrieved from [Link]

  • Analytical Methods (RSC Publishing). "Assessment of semi-permanent hair dyes in wash water from beauty salons by liquid chromatography-tandem mass spectrometry-selected reaction monitoring (LC-MS/MS-SRM)." Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics." Retrieved from [Link]

  • PubChem, National Institutes of Health. "Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride (CID 175592)." Retrieved from [Link]

Reproducibility of 2-(1,3-Benzodioxol-5-ylamino)ethanol synthesis protocols across labs

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-(1,3-Benzodioxol-5-ylamino)ethanol Synthesis Protocols Across Labs: A Comparative Guide

The Reproducibility Challenge in N-Alkylation

2-(1,3-Benzodioxol-5-ylamino)ethanol (CAS 81329-90-0), frequently isolated and utilized as its stable hydrochloride salt (CAS 94158-14-2), is a highly valued intermediate. The 1,3-benzodioxole structural motif is a cornerstone in , heavily explored for its potential anti-inflammatory and antinociceptive properties[1]. Furthermore, this compound serves as a critical primary intermediate in the formulation of [2].

Despite its structural simplicity, synthesizing this secondary amino alcohol reproducibly across different laboratories—from milligram discovery scales to multi-kilogram process scales—is notoriously difficult. The primary point of failure lies in the kinetic competition between mono-alkylation (the desired pathway) and over-alkylation (the parasitic pathway).

Mechanistic Causality: SN2 vs. Epoxide Ring-Opening

As an application scientist, I frequently observe laboratories struggling with inconsistent yields and complex impurity profiles when synthesizing this compound. The root cause is almost always tied to the choice of the electrophilic reagent, which fundamentally alters the reaction's mechanistic pathway.

Route A: SN2 Alkylation with 2-Chloroethanol (The Academic Standard) Many discovery labs default to reacting 1,3-benzodioxol-5-amine with 2-chloroethanol in the presence of a base[1]. While straightforward on paper, this bimolecular nucleophilic substitution (SN2) is thermodynamically flawed for reproducible mono-alkylation. The Causality: Once the primary amine attacks the 2-chloroethanol, the newly formed secondary amine benefits from the electron-donating inductive effect of the hydroxyethyl group. This increases the electron density on the nitrogen, making the product more nucleophilic than the starting material. Consequently, the reaction is kinetically biased to undergo a rapid second alkylation. Furthermore, the high temperatures (80–100 °C) required to overcome the initial SN2 activation energy only accelerate the formation of the N,N-bis(2-hydroxyethyl) tertiary amine impurity[1].

Route B: Epoxide Ring-Opening with Ethylene Oxide (The Industrial Standard) Process chemistry labs bypass the over-alkylation trap by shifting the mechanism entirely. By utilizing ethylene oxide, the synthesis relies on the nucleophilic opening of a highly strained epoxide ring[1]. The Causality: Ethylene oxide possesses immense ring strain (~27 kcal/mol). This built-in potential energy drastically lowers the activation energy required for the nucleophilic attack, allowing the reaction to proceed efficiently at low temperatures (10–40 °C). At these depressed temperatures, the steric bulk of the newly formed secondary amine effectively blocks a second equivalent of ethylene oxide from attacking. The steric hindrance overrides the inductive electronic effect, transforming a kinetically chaotic reaction into a highly selective, self-limiting process that routinely achieves >95% purity[1].

G A 1,3-Benzodioxol-5-amine (Primary Amine) B Route A: 2-Chloroethanol (SN2 Alkylation) A->B + Heat & Base C Route B: Ethylene Oxide (Epoxide Opening) A->C + Controlled Temp D Target: 2-(1,3-Benzodioxol-5-ylamino)ethanol B->D Moderate Selectivity E Impurity: N,N-dialkylated amine B->E Over-alkylation C->D High Selectivity (>95%)

Synthetic pathways for 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Quantitative Performance Comparison

To objectively evaluate the reproducibility and efficiency of these two methodologies, the quantitative parameters are summarized below. Baseline analytical data for the resulting hydrochloride salt can be referenced via [3].

ParameterRoute A: 2-Chloroethanol AlkylationRoute B: Ethylene Oxide Ring-Opening
Typical Yield 45% - 60%> 85%
Purity (Crude) < 75%> 95%
Primary Impurity N,N-dialkylated tertiary amine (15-25%)Unreacted primary amine (< 2%)
Reaction Temperature 80 °C - 100 °C10 °C - 40 °C
Reaction Time 12 - 24 hours4 - 6 hours
Scalability Poor (Exothermic runaway risk, low selectivity)Excellent (Self-limiting, high selectivity)

Self-Validating Laboratory Protocols

To ensure absolute reproducibility across different laboratory environments, a protocol must function as a self-validating system. This requires integrating strict In-Process Controls (IPCs) that dictate the workflow based on real-time chemical data rather than arbitrary timeframes.

Protocol A: SN2 Alkylation with 2-Chloroethanol (Comparative Baseline)

Objective: Synthesize the target compound via classical SN2 alkylation. Causality of Design: Potassium carbonate is utilized as a mild heterogeneous base to scavenge the generated HCl without hydrolyzing the 2-chloroethanol[1]. Acetonitrile is selected as a polar aprotic solvent to accelerate the nucleophilic displacement.

  • Setup: In a dry round-bottom flask, suspend 1,3-benzodioxol-5-amine (1.0 eq) and K2CO3 (1.5 eq) in anhydrous acetonitrile (10 volumes).

  • Addition: Add 2-chloroethanol (1.1 eq) dropwise at room temperature.

  • Heating: Elevate the reaction temperature to 80 °C under vigorous stirring[1].

  • In-Process Validation (IPC): After 4 hours, pull a 0.1 mL aliquot. Quench with water, extract with ethyl acetate, and evaluate via TLC (Eluent: 70:30 Hexane:EtOAc).

    • Validation Checkpoint: You must observe three distinct spots: unreacted primary amine, the target secondary amine, and the over-alkylated tertiary amine. The reaction must be quenched when the secondary amine spot reaches maximum intensity, even if starting material remains. Pushing for full conversion will irreversibly funnel the yield into the tertiary amine impurity.

  • Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure[1]. Extensive purification via flash chromatography is mandatory.

Protocol B: Epoxide Ring-Opening with Ethylene Oxide (Recommended Standard)

Objective: Achieve >95% selective mono-alkylation suitable for robust industrial scale-up[1]. Causality of Design: Ethanol is used as a protic solvent to stabilize the developing alkoxide intermediate via hydrogen bonding, further lowering the transition state energy. Strict temperature control prevents thermal runaway and completely suppresses secondary epoxide attacks.

  • Setup: Dissolve 1,3-benzodioxol-5-amine (1.0 eq) in absolute ethanol (5 volumes) in a jacketed reactor equipped with a dry-ice condenser.

  • Cooling & Dosing: Cool the solution to 10–15 °C. Slowly dose ethylene oxide gas (1.05 eq) into the solution, maintaining the internal temperature strictly below 20 °C to prevent premature reaction and volatilization.

  • Controlled Heating: Once dosing is complete, gradually warm the reactor to 40 °C over a 2-hour period.

  • In-Process Validation (IPC): Pull a sample for HPLC analysis at the 4-hour mark.

    • Validation Checkpoint: The reaction is validated as complete when the residual 1,3-benzodioxol-5-amine is < 2.0% (Area/Area) and the N,N-dialkylated impurity is < 1.0%. If the primary amine remains > 2.0%, maintain at 40 °C for an additional hour. The self-limiting nature of this low-temperature protocol ensures the impurity profile will not degrade during this extension.

  • Salt Formation: Cool the mixture to 5 °C and slowly add a stoichiometric amount of ethanolic HCl. Filter the resulting 2-(1,3-Benzodioxol-5-ylamino)ethanol hydrochloride precipitate and dry under vacuum to yield a highly pure product[1].

Workflow Step1 1. Precursor Dissolution 1,3-benzodioxol-5-amine in EtOH Step2 2. Epoxide Dosing Ethylene Oxide at 10-15°C Step1->Step2 Step3 3. Ring-Opening Reaction Gradual heating to 40°C Step2->Step3 Step4 4. In-Process Validation HPLC: <2% starting material Step3->Step4 Step5 5. Salt Formation HCl addition & Precipitation Step4->Step5

Self-validating workflow for the ethylene oxide ring-opening protocol.

References

  • Title: Oxidizing hair colourant compositions - Patent 2103299 Source: European Patent Office (EPO) URL: [Link]

Sources

Comparative Guide: Immunoassay Cross-Reactivity of 2-(1,3-Benzodioxol-5-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In clinical and forensic toxicology, urine drug screening (UDS) relies heavily on automated immunoassays to rapidly triage samples. However, these assays are susceptible to structural interference from non-target compounds. 2-(1,3-Benzodioxol-5-ylamino)ethanol (CAS 81329-90-0), a chemical intermediate and cosmetic ingredient[1], presents a significant analytical challenge. Because it shares the core methylenedioxybenzene pharmacophore with 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA), it frequently triggers false-positive results in standard amphetamine and ecstasy screening kits[2].

This guide objectively compares the susceptibility of major commercial immunoassay platforms to 2-(1,3-Benzodioxol-5-ylamino)ethanol cross-reactivity and provides a self-validating experimental protocol for laboratories to quantify and resolve these interferences.

Mechanistic Rationale: The Structural Basis of Interference

The cross-reactivity of an immunoassay is defined by the propensity of its capture antibodies to bind compounds the assay was not explicitly designed to detect[2]. This phenomenon is not necessarily an intrinsic flaw of the antibody, but rather a thermodynamic reality of competitive binding in varying assay formats[3].

For 2-(1,3-Benzodioxol-5-ylamino)ethanol, the mechanism of interference is driven by two structural factors:

  • The Primary Epitope (1,3-Benzodioxole Ring): Antibodies raised against MDMA heavily utilize the rigid, electron-rich 1,3-benzodioxole (methylenedioxybenzene) ring as the primary recognition site.

  • Steric Mimicry: The N-hydroxyethyl chain provides sufficient steric bulk to mimic the N-methyl group of MDMA. This allows the molecule to satisfy the spatial requirements of the antibody's binding pocket, leading to the competitive displacement of labeled antigens in homogeneous enzyme immunoassays.

When patients or subjects are exposed to products containing this compound, the unmetabolized parent drug or its structurally similar metabolites can concentrate in urine, leading to presumptive positive screens that impair clinical decision-making[4].

Comparative Immunoassay Performance

Different immunoassay methodologies exhibit varying degrees of vulnerability to 2-(1,3-Benzodioxol-5-ylamino)ethanol. Assays utilizing highly specific monoclonal antibodies targeted at the methylenedioxy group (e.g., DRI® Ecstasy) show the highest false-positive risk, whereas broader amphetamine-class assays show lower, but still measurable, interference.

Immunoassay PlatformTarget AnalyteDetection MechanismExpected Cross-Reactivity RiskMechanism of Interference
DRI® Ecstasy MDMA / MDAHomogeneous EnzymeCritical (>30%) High-affinity binding to the 1,3-benzodioxole epitope displaces the enzyme-labeled conjugate.
CEDIA® DAU Amphetamine / EcstasyCloned Enzyme DonorHigh (15-30%) Structural homology enables complementation of the enzyme fragments, yielding a false signal.
EMIT® II Plus AmphetaminesEnzyme MultipliedModerate (<15%) Lower baseline affinity for N-substituted non-aliphatic amines reduces competitive displacement.
ELISA (Microplate) MDMA specificSolid-PhaseCritical (>40%) Direct binding to immobilized monoclonal anti-MDMA antibodies.

Data Interpretation: Shifting to lower concentrations of reagents or altering the kinetic mode of the antigen-antibody reaction can modulate these cross-reactivity profiles, but cannot eliminate them entirely[3].

Experimental Validation Protocol

To objectively determine the cross-reactivity of 2-(1,3-Benzodioxol-5-ylamino)ethanol in your laboratory's specific assay, you must utilize a self-validating experimental system. This protocol ensures that matrix effects and assay drift are controlled.

Phase 1: Preparation of Fortified Matrices

Causality: Serial dilutions in a biological matrix are required to establish a dose-response curve and identify the exact concentration threshold that triggers a false positive.

  • Matrix Verification: Screen pooled, drug-free human urine using LC-MS/MS to confirm the absolute absence of amphetamines, MDMA, and benzodioxole derivatives.

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 2-(1,3-Benzodioxol-5-ylamino)ethanol in analytical-grade methanol.

  • Spiking: Fortify the drug-free urine to create a calibration series: 0, 100, 500, 1,000, 5,000, and 10,000 ng/mL.

Phase 2: Immunoassay Screening (Self-Validating System)

Causality: Running controls alongside the unknowns validates the calibration of the optical detection system.

  • System Suitability: Run a negative control (drug-free urine) and a positive control (MDMA spiked at the 500 ng/mL cutoff). The negative must read below the cutoff; the positive must read above.

  • Sample Analysis: Analyze the 2-(1,3-Benzodioxol-5-ylamino)ethanol spiked samples in triplicate on the automated chemistry analyzer (e.g., Abbott Architect or Roche/Hitachi)[4].

  • Data Calculation: Calculate the cross-reactivity percentage using the formula: % Cross-Reactivity = (Apparent MDMA Concentration / Actual Spiked Concentration) × 100

Orthogonal Confirmation Workflow

Because immunoassays only provide presumptive results, any positive screen must be subjected to orthogonal confirmation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) resolves the false positive by differentiating the molecules based on their mass-to-charge (m/z) ratio and chromatographic retention time.

G A Urine Specimen Spiked with 2-(1,3-Benzodioxol-5-ylamino)ethanol B Primary Screening (EMIT / CEDIA / DRI) A->B C Antibody Binding (Epitope: 1,3-Benzodioxole) B->C D Presumptive Positive (False MDMA Signal) C->D High Affinity Cross-Reactivity E LC-MS/MS Confirmation (Chromatographic Separation) D->E Reflex Testing F Result Resolution (Target Drug Absent) E->F Mass/Charge Differentiation

Workflow demonstrating immunoassay cross-reactivity and LC-MS/MS resolution.
LC-MS/MS Resolution Protocol
  • Internal Standardization: Add 50 ng/mL of Deuterated MDMA (MDMA-d5) to the presumptive positive sample. This validates the extraction efficiency; if MDMA-d5 is not recovered, the extraction failed.

  • Chromatographic Separation: Inject the sample onto a biphenyl or C18 column. 2-(1,3-Benzodioxol-5-ylamino)ethanol will elute at a distinctly different retention time than MDMA due to the polarity of the terminal hydroxyl group.

  • Mass Detection (MRM): Monitor the specific precursor-to-product ion transitions. MDMA transitions (m/z 194.1 → 163.1) will be absent, definitively proving the immunoassay result was a false positive driven by cross-reactivity.

References

  • 2-(1,3-Benzodioxol-5-ylamino)
  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Journal of Analytical Toxicology | Oxford Academic URL
  • PubMed Central (PMC)
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation MDPI URL

Sources

A Comparative Benchmarking Study: Accelerated Stability of 2-(1,3-Benzodioxol-5-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and development, the intrinsic stability of a molecule is a critical attribute that dictates its viability as a therapeutic candidate. This guide presents a comprehensive framework for benchmarking the stability of 2-(1,3-Benzodioxol-5-ylamino)ethanol, a versatile organic compound, under accelerated conditions. Through a meticulously designed experimental protocol, we will compare its stability profile against structurally related and commercially available arylalkanolamines, such as Phenylephrine and 2-(Ethylamino)ethanol. This document provides researchers, scientists, and drug development professionals with the necessary methodologies to conduct forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress testing. Furthermore, it outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products. The objective is to furnish a robust, self-validating system for evaluating molecular stability, thereby enabling informed decisions in the early stages of pharmaceutical development.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a primary hurdle. A molecule's ability to withstand various environmental stressors during its shelf-life is paramount to ensuring its safety, efficacy, and quality.[1] Accelerated stability testing, a cornerstone of pharmaceutical development, exposes a drug substance to elevated stress conditions to predict its long-term stability in a shorter timeframe.[2]

This guide focuses on 2-(1,3-Benzodioxol-5-ylamino)ethanol[1], a compound of interest due to its structural motifs that are prevalent in various biologically active molecules. Understanding its degradation pathways and stability profile is crucial for its potential development. By comparing its stability to well-characterized molecules like Phenylephrine[3][4][5][6][7][8][9][10] and the simpler 2-(Ethylamino)ethanol[11], we can establish a valuable benchmark for its performance.

The principles of forced degradation, as outlined in the International Council for Harmonisation (ICH) guidelines, form the basis of this study.[7] These studies are designed to identify potential degradation products and validate the specificity of analytical methods.[12]

Comparative Compounds: Rationale for Selection

The selection of appropriate comparators is critical for a meaningful benchmarking study. For this guide, we have chosen:

  • Phenylephrine HCl: A well-established pharmaceutical agent and a structural analog of our target compound, both possessing a substituted phenyl ring and an ethanolamine side chain. Extensive stability data for Phenylephrine is available, providing a robust baseline for comparison.[3][4][5][6][7][8][9][10]

  • 2-(Ethylamino)ethanol: A simpler, commercially available aminoalcohol that shares the core ethanolamine structure.[11] Its inclusion allows for an assessment of the influence of the benzodioxole ring on the overall stability of the molecule.

Experimental Design: A Framework for Accelerated Stability Assessment

The following sections detail the experimental protocols for conducting a comprehensive accelerated stability study.

Materials and Reagents
  • 2-(1,3-Benzodioxol-5-ylamino)ethanol hydrochloride (Purity ≥95%)

  • Phenylephrine hydrochloride (USP grade)

  • 2-(Ethylamino)ethanol (Purity ≥98%)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3% v/v)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 3, 7, and 9)

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to generate potential degradation products for analytical method validation.[7]

3.2.1. Preparation of Stock Solutions

Prepare stock solutions of 2-(1,3-Benzodioxol-5-ylamino)ethanol, Phenylephrine HCl, and 2-(Ethylamino)ethanol at a concentration of 1 mg/mL in methanol.

3.2.2. Hydrolytic Degradation

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of HPLC grade water. Incubate at 60°C for 24 hours.

After the incubation period, neutralize the acidic and basic samples before HPLC analysis.

3.2.3. Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

3.2.4. Thermal Degradation

Place a solid sample of each compound in a temperature-controlled oven at 60°C for 48 hours. Subsequently, dissolve the stressed sample in methanol to the initial stock solution concentration.

3.2.5. Photolytic Degradation

Expose a solution of each compound (1 mg/mL in methanol) to a photostability chamber. The exposure should be equivalent to the ICH Q1B guideline recommendations. A control sample should be kept in the dark at the same temperature.

Analytical Methodology: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. The following method is a starting point and should be optimized and validated for specificity, linearity, accuracy, precision, and robustness.

ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with: A: 0.1% Phosphoric acid in water B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30°C
Injection Volume 10 µL

3.3.1. Sample Preparation for HPLC Analysis

Prior to injection, dilute the stressed samples with the mobile phase to an appropriate concentration within the linear range of the method.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and comparative manner.

Quantitative Comparison of Stability

The percentage of degradation for each compound under the different stress conditions should be calculated and tabulated.

Stress Condition2-(1,3-Benzodioxol-5-ylamino)ethanol (% Degradation)Phenylephrine HCl (% Degradation)2-(Ethylamino)ethanol (% Degradation)
Acid Hydrolysis (0.1N HCl, 60°C, 24h)
Base Hydrolysis (0.1N NaOH, 60°C, 24h)
Neutral Hydrolysis (Water, 60°C, 24h)
Oxidative (3% H2O2, RT, 24h)
Thermal (Solid, 60°C, 48h)
Photolytic (ICH Q1B)

Note: The table above should be populated with experimental data.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is essential for reproducibility.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Stock Solutions (1 mg/mL) Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Neutral Neutral Hydrolysis Stock->Neutral Oxidative Oxidative Stress Stock->Oxidative Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: A schematic representation of the forced degradation and analysis workflow.

Potential Degradation Pathways

Based on the chemical structure of 2-(1,3-Benzodioxol-5-ylamino)ethanol, potential degradation pathways under different stress conditions can be hypothesized.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 2-(1,3-Benzodioxol-5-ylamino)ethanol Hydrolysis_Product Potential Hydrolysis Products (e.g., cleavage of ether linkage) Parent->Hydrolysis_Product Acid/Base Oxidation_Product Potential Oxidation Products (e.g., N-oxide, hydroxylation) Parent->Oxidation_Product H2O2 Photolysis_Product Potential Photodegradation Products (e.g., radical-mediated reactions) Parent->Photolysis_Product UV/Vis Light

Caption: Hypothesized degradation pathways for 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the accelerated stability of 2-(1,3-Benzodioxol-5-ylamino)ethanol. By comparing its stability profile to established compounds and employing a validated, stability-indicating analytical method, researchers can gain critical insights into its potential as a drug candidate. The data generated from these studies will be invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

Future work should focus on the isolation and structural elucidation of any significant degradation products observed during these studies. This will provide a more complete understanding of the degradation pathways and inform strategies to mitigate instability.

References

  • Ansari, M., Ahmad, S., & Shastry, V. M. (2016). Stability Indicating RP-HPLC Method for Determination of Phenylephrine Hydrochloride, Cetirizine and Nimesulide in Pharmaceutical. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 1860-1876.
  • Bakshi, M., & Singh, S. (2002). Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Bhusari, V. K., & Dhaneshwar, S. R. (2012). A novel stability indicating RP-HPLC method development and validation for simultaneous estimation of phenylephrine, acetaminophen. Scholars Research Library, 4(2), 537-544.
  • Srivastava, S., et al. (2023). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet.
  • Patel, R. B., Patel, M. R., & Patel, B. G. (2016). A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. SciSpace.
  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal, 11(1), 10.
  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture - SciSpace. SciSpace.
  • Saeed, M. T., et al. (2017).
  • BenchChem. (2025). An In-depth Technical Guide to the Hydrolysis of 2-[(Hydroxymethyl)amino]ethanol. BenchChem.
  • Nancarrow, P. (2024). A Comparative Study Between Norepinephrine and Phenylephrine Infusions for Maintenance of Haemodynamics During Spinal Anaesthesia for Caesarean Section. European Journal of Cardiovascular Medicine.
  • Jensen, J. L., et al. (2015). Stability of phenylephrine 200 µg/mL and 400 µg/mL repackaged in 250 mL PVC bags and stored at room temperature.
  • Amanote Research. (2017). (PDF)
  • ResearchGate. (n.d.). Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)Lactates.
  • Storms, M. L., et al. (2015). Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags. PMC.
  • Dib, P. (2023). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Journal of Pharmacology & Clinical Research, 9(4), 555768.
  • Royal Society of Chemistry. (n.d.). Influence of structure of benzodioxole derivatives on photoinitiation efficiency of benzophenone. Photochemical & Photobiological Sciences.
  • Schoenwald, R. D., et al. (1987). In vivo comparison of phenylephrine and phenylephrine oxazolidine instilled in the monkey eye. PubMed.
  • Australian Government Department of Health. (2015). Ethanol, 2-(1,3-benzodioxol-5-ylamino)-, hydrochloride: Human health tier II assessment.
  • Barnard, C. H., & Akhtar, M. (1983). Stereochemistry of the rearrangement of 2-aminoethanol by ethanolamine ammonia-lyase. PubMed.
  • Li, W., et al. (2021). Ca(OH)
  • Sigma-Aldrich. (n.d.). 2-(Benzo[d][12][13]dioxol-5-ylamino)ethanol hydrochloride.

  • Li, W., et al. (2021). Ca(OH) 2 -mediated activation of peroxymonosulfate for the degradation of bisphenol S.
  • Liu, Y., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PMC.
  • CymitQuimica. (n.d.). CAS 110-73-6: 2-(Ethylamino)ethanol.
  • El-Menshawy, H. A., & El-Bardan, A. A. (2015). New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. International Journal of Pharmaceutical Sciences and Research, 6(9), 3786.
  • ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
  • Sannino, F., et al. (2020).
  • Lin, K., & Reinhard, M. (2005). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water.
  • Hussain, K., et al. (2012).
  • Stevenson, C. L., et al. (1996).
  • EPA. (2025). 2-[Bis(1,3-benzodioxol-5-ylmethyl)
  • de Araujo, W. R., et al. (2024). Exploring the Thermal-Oxidative Stability of Azithromycin Using a Thermoactivated Sensor Based on Cerium Molybdate and Multi-Walled Carbon Nanotubes. MDPI.
  • Wang, S., et al. (2020).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1,3-Benzodioxol-5-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as an exercise in applied physical chemistry and mechanistic toxicology. When handling 2-(1,3-Benzodioxol-5-ylamino)ethanol , understanding its molecular behavior is the first step in designing an effective safety and logistical plan.

Below is a comprehensive, field-proven guide designed to provide researchers and drug development professionals with the operational intelligence required to handle this compound safely and efficiently.

Chemical Identity & Mechanistic Toxicology

Before selecting Personal Protective Equipment (PPE), we must analyze the structural hazards of the compound. 2-(1,3-Benzodioxol-5-ylamino)ethanol is an organic intermediate widely utilized in[1].

Quantitative Chemical Profile

Property Value
Chemical Name 2-(1,3-Benzodioxol-5-ylamino)ethanol
Synonyms 5-[(2-Hydroxyethyl)amino]-1,3-benzodioxole[2]
CAS Number 81329-90-0[2]
Molecular Formula C9H11NO3[3]
Molecular Weight 181.19 g/mol [2]

| Physical State | Solid (Neat/Crystalline)[4] |

Mechanistic Rationale for Hazards: The molecule features a benzodioxole (methylenedioxybenzene) ring fused to an aniline derivative bearing a hydroxyethyl chain[4].

  • Dermal Permeability: The hydroxyethylamino group significantly increases the compound's solubility in polar solvents (e.g., DMSO, ethanol) and enhances its hydrogen-bonding capacity[4]. This facilitates rapid dermal absorption if exposed to unprotected skin[1].

  • Metabolic Hazards: Benzodioxole derivatives are well-documented substrates for hepatic cytochrome P450 enzymes. Oxidation of the methylene carbon can lead to ring cleavage, forming reactive catechol intermediates that act as mechanism-based inhibitors of CYP450. Furthermore, the aniline moiety presents a risk of N-hydroxylation, which can induce methemoglobinemia upon systemic absorption.

ToxPathway A 2-(1,3-Benzodioxol-5-ylamino)ethanol (Dermal/Inhalation Exposure) B Systemic Absorption (Facilitated by Hydroxyl/Amine) A->B C Hepatic Cytochrome P450 Metabolism B->C D Benzodioxole Ring Cleavage (Reactive Catechols) C->D E Aniline Moiety Oxidation (N-Hydroxylation) C->E F CYP450 Inhibition (Drug-Drug Interactions) D->F Mechanism-Based Inhibition G Methemoglobinemia Risk (Reduced O2 Transport) E->G Toxicological Endpoint

Mechanistic toxicological pathway and metabolic hazards of 2-(1,3-Benzodioxol-5-ylamino)ethanol.

Required Personal Protective Equipment (PPE) Matrix

Based on the mechanistic toxicology outlined above, standard laboratory PPE must be strictly enforced.

PPE CategorySpecificationMechanistic Rationale & Causality
Eye/Face ANSI Z87.1 Chemical Safety GogglesThe compound's high polarity allows rapid absorption into the aqueous environment of the cornea, causing severe irritation[4].
Hands Nitrile Gloves (≥0.11 mm thickness)Nitrile provides excellent resistance to the polar solvents (e.g., ethanol, water) typically used to dissolve this hydrophilic intermediate[1].
Body Flame-Retardant Lab CoatPrevents particulate accumulation on street clothing. Powders with aromatic rings often carry static charges that cling to untreated fabrics.
Respiratory N95 / P100 Particulate RespiratorRequired only if handling dry powder outside a fume hood. Prevents inhalation of aerosolized dust, which bypasses dermal barriers.

Standard Operating Procedure (SOP): Solution Preparation

Trustworthiness Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operation Environmental Validation

  • Action: Verify the fume hood face velocity is between 80–120 FPM.

  • Validation: Check the digital monitor or use a Kimwipe to visually confirm inward directional airflow.

  • Causality: Ensures aerosolized particulates are captured before reaching the operator's breathing zone.

Step 2: PPE Verification

  • Action: Don primary PPE (Lab coat, goggles, nitrile gloves).

  • Validation: Inspect nitrile gloves for micro-tears using the inflation method (trap air and squeeze to check for leaks).

Step 3: Anti-Static Weighing

  • Action: Weigh the solid using an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Powders with aromatic rings often carry static charges; anti-static tools prevent aerosolization and loss of mass during transfer, ensuring precise molarity.

Step 4: Solvent Addition & Dissolution

  • Action: Transfer the pre-weighed solid to a borosilicate glass vial. Slowly add the polar solvent (e.g., Ethanol or DMSO). Cap the vial securely before vortexing.

  • Validation: Visually confirm complete dissolution. The solution should be clear, leveraging the compound's high solubility in polar media[4].

  • Causality: Borosilicate glass prevents leaching. Capping before vortexing eliminates the risk of splash exposure and aerosol generation.

Spill Response and Decontamination Plan

In the event of an accidental release, follow this logical containment workflow:

HandlingWorkflow Step1 Pre-Operation: Verify Fume Hood Airflow Step2 Don Primary PPE: Lab Coat, Goggles, Nitrile Step1->Step2 Step3 Weighing: Use Anti-Static Spatula Step2->Step3 Step4 Solvent Addition: Dissolve in EtOH/DMSO Step3->Step4 Decision Spill Detected? Step4->Decision SpillYes Contain & Absorb (Vermiculite/Pads) Decision->SpillYes Yes SpillNo Seal & Label Flask for Transport/Storage Decision->SpillNo No Waste Waste Disposal: Hazardous Waste Stream SpillYes->Waste SpillNo->Waste Post-Experiment

Standard operating procedure and spill response workflow for chemical handling.

Step-by-Step Spill Mitigation:

  • Assessment: Determine if the spill is manageable (<50g or <500mL of dilute solution). Large spills of concentrated solutions overwhelm standard laboratory ventilation and require EHS intervention.

  • Containment: Surround the spill with vermiculite or universal absorbent pads. Causality: Vermiculite physically prevents the spread of the dissolved compound and rapidly absorbs the solvent vehicle.

  • Mechanical Collection: If spilled as a dry powder, gently cover with damp paper towels to prevent dust generation before sweeping. Never dry sweep. Place all material into a compatible hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a 10% ethanol/water solution, followed by standard laboratory detergent and water. Causality: The ethanol breaks down residual organic deposits[1], while the surfactant lifts it from the surface for complete removal.

Waste Disposal Logistics

Improper disposal can lead to environmental contamination and regulatory fines.

  • Solid Waste: Collect all contaminated PPE, weigh boats, and paper towels in a highly visible, biohazard/chemical waste bag.

  • Liquid Waste: Store dissolved solutions in a compatible, clearly labeled High-Density Polyethylene (HDPE) container. Crucial: Do not mix with strong oxidizing agents, as the benzodioxole ring is susceptible to highly exothermic oxidative cleavage.

References

  • [1] LookChem. Cas 81329-90-0, N-Hydroxyethyl-3,4-methylene-dioxyaniline hydrochloride. Available at: [Link]

  • [3] PubChemLite. 81329-90-0 (C9H11NO3) Structural Information. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzodioxol-5-ylamino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzodioxol-5-ylamino)ethanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.